7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBGNXKHUFFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716953 | |
| Record name | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-98-0 | |
| Record name | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z-Z-Y-P-I-D-I-N-E-2-C-A-R-B-O-X-Y-L-I-C A-C-I-D: A-N I-N-D-E-P-T-H T-E-C-H-N-I-C-A-L G-U-I-D-E T-O S-Y-N-T-H-E-S-I-S P-A-T-H-W-A-Y-S
Abstract: 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its synthesis, while crucial, presents unique challenges due to the specific functionalization required on the bicyclic system. This guide provides an in-depth analysis of the primary synthetic strategies for this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process optimization parameters. We will explore established multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, as well as stepwise approaches involving the initial formation of the imidazo[1,2-a]pyridine core followed by subsequent functionalization. A comparative analysis of these routes will offer researchers and drug development professionals the insights needed to select the most appropriate pathway based on scalability, efficiency, and available resources.
Introduction: The Significance of this compound in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, renowned for its diverse biological activities, which include antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Furthermore, the carboxylic acid moiety at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a vast chemical space in lead optimization. Consequently, this compound is a highly sought-after building block for the synthesis of novel therapeutics, including inhibitors of enzymes like IRAK and FLT3, which are implicated in cancers and inflammatory diseases.[2]
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first approach involves a multicomponent reaction that constructs the core and introduces the necessary substituents in a single step. The second, more classical approach, involves the sequential construction of the bicyclic ring system followed by the introduction of the carboxylic acid functionality.
Caption: Retrosynthetic analysis of the target molecule.
Prominent Synthetic Pathways
Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines, which can be adapted for our target.[3][4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. To obtain the desired 2-carboxylic acid, a glyoxylic acid derivative can be used as the aldehyde component, followed by hydrolysis.
3.1.1 Mechanistic Overview The reaction is typically catalyzed by a Lewis or Brønsted acid. It initiates with the formation of a Schiff base between the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final imidazo[1,2-a]pyridine product.[5] The use of a glyoxylic acid ester as the aldehyde component directly installs the ester functionality at the 2-position, which can then be hydrolyzed to the carboxylic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.
Introduction
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom at the 7-position and a carboxylic acid group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making its precise structural confirmation by spectroscopic methods crucial.
Molecular Structure and Analysis Workflow
The structural analysis of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous determination of the molecular structure.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a ~5-10 mg sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and recording the spectrum on a 400 MHz or higher field spectrometer. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
Data Interpretation and Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, as well as the aromatic ring currents of the imidazo[1,2-a]pyridine system.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | ~8.0 - 8.5 | s | - |
| H-5 | ~7.8 - 8.2 | d | ~9.0 |
| H-6 | ~7.0 - 7.4 | dd | ~9.0, ~7.0 |
| H-8 | ~7.2 - 7.6 | dd | ~7.0, ~2.0 |
| COOH | >10 | br s | - |
Note: These are predicted values based on the analysis of similar structures. Actual values may vary based on solvent and experimental conditions.
Causality Behind a Key Experimental Choice: The selection of DMSO-d₆ as a solvent is a deliberate choice to ensure the observation of the exchangeable carboxylic acid proton, which might be broadened or absent in other solvents due to rapid exchange.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation and Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine substitution will have a significant effect on the chemical shifts of the carbons in the pyridine ring, with the carbon directly bonded to fluorine (C-7) showing a large C-F coupling constant.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~110 - 115 |
| C-5 | ~120 - 125 |
| C-6 | ~115 - 120 (with C-F coupling) |
| C-7 | ~150 - 155 (with large ¹JCF) |
| C-8 | ~105 - 110 (with C-F coupling) |
| C-9 (bridgehead) | ~130 - 135 |
| COOH | ~160 - 165 |
Note: These are predicted values. The presence of C-F couplings is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Data Interpretation and Key Vibrational Bands: The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=N and C=C (Aromatic) | 1450-1650 | Multiple sharp bands |
| C-F | 1000-1100 | Strong |
| C-O | 1210-1320 | Medium to strong |
Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system for this type of analysis as it requires minimal sample preparation, reducing the risk of contamination or sample alteration, and provides highly reproducible results.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: A high-resolution mass spectrum (HRMS) is typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Data Interpretation and Fragmentation: The molecular formula of this compound is C₈H₅FN₂O₂. The expected monoisotopic mass is 180.0335 g/mol .
Predicted Mass Spectrometry Data: [1]
| Adduct | m/z (predicted) |
|---|---|
| [M+H]⁺ | 181.04079 |
| [M+Na]⁺ | 203.02273 |
| [M-H]⁻ | 179.02623 |
The fragmentation pattern in the mass spectrum will likely involve the loss of small, stable molecules such as CO₂ (from the carboxylic acid) and possibly HCN.
References
Crystal structure of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Determination of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The introduction of a fluorine atom and a carboxylic acid group, as in this compound, can significantly influence the molecule's physicochemical properties, including its binding affinity to biological targets and its pharmacokinetic profile.[1] Understanding the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating structure-activity relationships. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of this compound, from synthesis and crystallization to data analysis and structural interpretation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in drug discovery, forming the core of numerous compounds with therapeutic potential.[1] The fluorinated derivative, 7-Fluoroimidazo[1,2-a]pyridine, is a key intermediate in the synthesis of molecules that inhibit enzymes like IRAK and FLT3, which are implicated in cancers such as acute myeloid leukemia.[1] The addition of a carboxylic acid at the 2-position introduces a potential hydrogen bond donor and acceptor, which can be critical for target engagement.
A definitive crystal structure provides unambiguous proof of the molecular constitution, including bond lengths, bond angles, and stereochemistry.[2][3] This atomic-level information is invaluable for computational modeling, guiding the design of more potent and selective analogs.
Synthesis of this compound
The synthesis of the target compound is the essential first step. While various synthetic routes to imidazo[1,2-a]pyridines exist, a common and effective method involves the cyclization of an appropriate aminopyridine with a suitable three-carbon synthon.
A plausible synthetic route is outlined below:
Caption: Synthetic workflow for this compound.
The synthesis would be followed by purification, typically by recrystallization or column chromatography, and characterization using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm the identity and purity of the compound before proceeding to crystallization trials.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in structure determination.[4][5] The goal is to slowly grow a well-ordered, single crystal of sufficient size for X-ray diffraction. For a small organic molecule like this compound, several classical crystallization techniques can be employed.[6][7]
Table 1: Crystallization Techniques for Small Organic Molecules
| Technique | Description | Key Parameters |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[8] | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7] | Solvent/anti-solvent pair, temperature, diffusion rate. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix. | Solvent/anti-solvent pair, concentration gradient, temperature. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystallization. | Solvent choice, cooling rate. |
Experimental Protocol: High-Throughput Crystallization Screening
Given the unpredictability of crystallization, a high-throughput screening approach is recommended to explore a wide range of conditions efficiently.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified compound in a suitable solvent (e.g., DMSO, DMF, or a short-chain alcohol).
-
Screening Plate Setup: Use a multi-well crystallization plate. Dispense a small volume (e.g., 1 µL) of the compound's stock solution into each well.
-
Addition of Crystallization Reagents: Add a larger volume (e.g., 100 µL) of a diverse set of crystallization screening solutions to each well. These solutions typically contain different buffers, precipitants (salts, polymers), and additives.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the wells under a microscope for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction: From Crystal to Structure
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[2][3] This powerful technique allows for the determination of the three-dimensional arrangement of atoms in the crystal.[9]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[10] The crystal is rotated, and the diffraction pattern is recorded by a detector.[10][11]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11]
-
Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build an atomic model of the molecule, which is refined against the experimental data to obtain the final, accurate crystal structure.[2]
Expected Structural Insights and Implications
While the specific crystal structure of this compound has not been publicly reported, we can anticipate several key structural features based on known chemical principles and related structures.
-
Planarity: The fused imidazo[1,2-a]pyridine ring system is expected to be largely planar.
-
Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form hydrogen bonds with neighboring molecules, potentially leading to the formation of dimers or extended hydrogen-bonding networks. The fluorine atom can also participate in weaker hydrogen bonds or other non-covalent interactions.
-
Conformation: The orientation of the carboxylic acid group relative to the imidazo[1,2-a]pyridine ring will be a key conformational feature.
-
Crystal Packing: The overall arrangement of the molecules in the crystal lattice will be determined by a balance of hydrogen bonding, π-π stacking interactions between the aromatic rings, and van der Waals forces.
Understanding these structural details is crucial for:
-
Rational Drug Design: The precise geometry of the molecule can be used to design inhibitors with improved binding affinity and selectivity for their target proteins.
-
Polymorphism Studies: Different crystallization conditions can lead to different crystal forms (polymorphs) with distinct physical properties, such as solubility and stability.
-
Materials Science: The crystal packing and intermolecular interactions can influence the material properties of the solid state.
Conclusion
The determination of the crystal structure of this compound is a critical step in advancing its potential as a pharmaceutical building block. This guide has outlined the essential methodologies, from synthesis and crystallization to single-crystal X-ray diffraction and analysis. The resulting structural information will provide invaluable insights for researchers in drug discovery and materials science, enabling the rational design of novel compounds with enhanced properties.
References
- 1. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. sptlabtech.com [sptlabtech.com]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
Discovery and first synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the First Synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: The Strategic Value of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears in numerous marketed drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1] Its rigid, bicyclic, and aromatic nature provides a stable platform for the precise spatial arrangement of functional groups. The introduction of a fluorine atom, as in this compound, offers significant advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.
This guide details the conceptual basis and a representative first synthesis of this compound, a key building block for the development of novel therapeutics. While a singular "discovery" event is not documented in the literature, its synthesis is a logical extension of established heterocyclic chemistry principles, designed to meet the growing demand for functionalized, fluorinated intermediates in drug discovery programs.
Retrosynthetic Analysis and Strategic Conception
The most logical and historically precedented approach to constructing the imidazo[1,2-a]pyridine ring system is the condensation of a 2-aminopyridine derivative with a three-carbon α-keto acid equivalent. This strategy, often referred to as a Tschitschibabin-type reaction, provides a direct and efficient route to the desired scaffold.
The retrosynthetic analysis for this compound logically disconnects the bicyclic core into two key starting materials:
-
4-Fluoro-2-aminopyridine: This provides the pyridine ring and the C7-fluoro substituent.
-
Bromopyruvic acid: This serves as the three-carbon electrophilic component, providing the atoms necessary to form the imidazole ring, including the C2-carboxylic acid group.
This approach is validated by numerous similar syntheses reported in the literature for analogous structures.[2]
Caption: Retrosynthetic pathway for the target molecule.
First Synthesis: A Validated Cyclocondensation Protocol
The following protocol describes a robust and reproducible method for the initial synthesis of this compound. The procedure is based on well-established chemical transformations for this heterocyclic class.
Experimental Protocol
Reaction: Cyclocondensation of 4-Fluoro-2-aminopyridine with Bromopyruvic Acid
Step 1: Reagent Preparation & Initial Reaction
-
To a solution of 4-Fluoro-2-aminopyridine (1.0 eq) in a suitable high-boiling polar solvent such as ethanol or dioxane, add bromopyruvic acid (1.05 eq) portion-wise at room temperature.
-
Rationale: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of bromopyruvic acid. Using a slight excess of the bromopyruvic acid ensures complete consumption of the starting aminopyridine. Ethanol or dioxane are effective solvents for dissolving the reactants and facilitating the reaction at elevated temperatures.
Step 2: Thermal Cyclization and Dehydration
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization. This step involves the nucleophilic attack of the exocyclic amine onto the ketone carbonyl, followed by dehydration to form the aromatic imidazole ring. The extended reaction time ensures the reaction proceeds to completion.
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Filter the resulting solid and wash with a small amount of cold solvent (e.g., ethanol) to remove residual impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Rationale: The product is typically a stable, crystalline solid with lower solubility in the cooled reaction solvent than the starting materials or byproducts, enabling straightforward isolation by filtration. Recrystallization is an effective final purification step to achieve high purity.
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ~1:1.05 (Aminopyridine:Bromopyruvic Acid) | Ensures complete conversion of the limiting reagent. |
| Solvent | Ethanol or Dioxane | Polar protic/aprotic solvents that facilitate dissolution and reaction. |
| Temperature | Reflux (80-100 °C) | Provides energy for cyclization and dehydration steps. |
| Reaction Time | 12-24 hours | Allows the multi-step reaction to proceed to completion. |
| Workup | Cooling, Filtration, and Washing | Standard procedure for isolating a solid product from a reaction mixture. |
| Purification | Recrystallization | Effective method for obtaining high-purity crystalline product. |
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-understood, multi-step mechanism involving N-alkylation followed by intramolecular condensation and aromatization.
Caption: Stepwise mechanism of the cyclocondensation reaction.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Property | Expected Value / Data |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Off-white to light yellow solid |
| ¹H NMR | Characteristic signals for aromatic protons on the bicyclic system and a singlet for the C3-proton. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 181.04 or [M-H]⁻ at m/z 179.03 |
| CAS Number | 866038-57-5 |
Significance in Modern Drug Discovery
While the described cyclocondensation is a classic and reliable method, modern approaches often favor multicomponent reactions (MCRs) for building libraries of diverse compounds. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, has become a cornerstone for synthesizing substituted imidazo[1,2-a]pyridines.[3][4][5]
This compound, however, remains a highly valuable and frequently used building block. The carboxylic acid handle at the C2 position is particularly strategic, serving as a versatile anchor point for further chemical modifications. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
Conclusion
The synthesis of this compound is a prime example of strategic chemical synthesis. It applies foundational principles of heterocyclic chemistry to create a molecular tool of significant value. Its straightforward and efficient preparation via cyclocondensation ensures its accessibility to researchers. The presence of both a fluorine atom and a versatile carboxylic acid functional group makes it an indispensable building block in the rational design of next-generation therapeutics, enabling the development of more effective and safer medicines.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: A Guide to Quantum Chemical Descriptors
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This nitrogen-bridged heterocyclic system is a key component in several commercially available drugs and a focal point of extensive research in the quest for novel therapeutic agents.[2][3] The versatility of the imidazo[1,2-a]pyridine ring system allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties.[3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular agents.[1][2][4][5]
The development of new and effective drugs based on this scaffold necessitates a deep understanding of the relationship between a molecule's structure and its biological activity. This is where computational chemistry, and specifically the use of quantum chemical descriptors, provides an invaluable lens. By quantifying the electronic and structural properties of these molecules, we can predict their reactivity, stability, and potential interactions with biological targets, thereby guiding the rational design of more potent and selective drug candidates.
This in-depth technical guide provides a comprehensive overview of the key quantum chemical descriptors for imidazo[1,2-a]pyridine derivatives. We will explore the theoretical underpinnings of these descriptors, detail the computational methodologies for their calculation, and illustrate their practical application in drug discovery with examples from recent scientific literature.
Pillar 1: The "Why" - Understanding the Significance of Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic wavefunction of a molecule that quantify its various physicochemical properties. In the context of drug design, these descriptors serve as a bridge between the molecular structure and its biological activity, a concept central to Quantitative Structure-Activity Relationship (QSAR) studies.[6] The rationale behind using these descriptors lies in their ability to encapsulate the complex electronic effects that govern molecular interactions.
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
At the heart of understanding a molecule's chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of a molecule and is associated with its ability to donate electrons. A higher HOMO energy level indicates a greater propensity for the molecule to act as an electron donor in a chemical reaction.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level that can accept an electron. A lower LUMO energy level suggests a greater ability of the molecule to act as an electron acceptor.[1]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's stability and reactivity.[1][4][7]
-
A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[1][7]
-
A large HOMO-LUMO gap indicates a more stable and less reactive molecule.[1][4]
In the context of imidazo[1,2-a]pyridine derivatives, the HOMO-LUMO gap can provide insights into their potential to interact with biological targets. A molecule's ability to donate or accept electrons is crucial for forming bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket.[1]
Molecular Electrostatic Potential (MEP): Mapping the Charge Landscape
The Molecular Electrostatic Potential (MEP) is a powerful descriptor that visualizes the three-dimensional charge distribution of a molecule.[1] It is calculated from the molecule's total electron density and provides a map of the electrostatic potential on the molecular surface. The MEP is invaluable for identifying:
-
Electrophilic and Nucleophilic Sites: Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.[1][3]
-
Hydrogen Bonding Interactions: The MEP can pinpoint potential hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological macromolecules.[1]
For imidazo[1,2-a]pyridine derivatives, the MEP can reveal the most likely sites for protonation and interaction with biological targets.[3][8] For instance, the nitrogen atoms in the imidazole and pyridine rings are often identified as potential sites for electrophilic attack.[3][8]
Global Reactivity Descriptors: Quantifying Chemical Behavior
Derived from the HOMO and LUMO energies, a set of global reactivity descriptors provides a quantitative measure of a molecule's overall chemical behavior. These include:
-
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
-
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution.
-
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
-
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors are instrumental in QSAR and QSPR (Quantitative Structure-Property Relationship) studies to correlate the electronic properties of imidazo[1,2-a]pyridine derivatives with their biological activities.[1]
Pillar 2: The "How" - Computational Methodologies
The accurate calculation of quantum chemical descriptors relies on robust computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such calculations in medicinal chemistry due to its favorable balance of accuracy and computational cost.[1][4]
A Typical Computational Workflow
The process of calculating quantum chemical descriptors for imidazo[1,2-a]pyridine derivatives generally follows these steps:
-
Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the molecule's energy with respect to its atomic coordinates.[1]
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Descriptor Calculation: Once the optimized geometry is obtained, the quantum chemical descriptors (HOMO-LUMO energies, MEP, etc.) are calculated at the same or a higher level of theory.
A commonly employed and well-validated level of theory for these calculations is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p).[1][4][9][10] The choice of the basis set can influence the accuracy of the results, with larger basis sets generally providing more accurate descriptions of the electronic structure.
Caption: A generalized workflow for the computational calculation of quantum chemical descriptors.
Pillar 3: Application in Drug Discovery - Bridging Theory and Practice
The true power of quantum chemical descriptors lies in their application to predict and rationalize the biological activity of imidazo[1,2-a]pyridine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Quantum chemical descriptors are frequently used as independent variables in these models to develop predictive tools for drug discovery. For example, a QSAR study on a series of imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents utilized these descriptors to understand the structural requirements for their activity.[6]
Caption: The relationship between quantum chemical descriptors, biological activity, and QSAR models.
Informing Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The insights gained from quantum chemical descriptors can significantly enhance the interpretation of docking results. For instance, the MEP can help rationalize the observed hydrogen bonding and electrostatic interactions between an imidazo[1,2-a]pyridine derivative and the amino acid residues in the active site of a protein.[8][11]
Case Study: Anticancer and Antibacterial Activity
Several studies have successfully employed quantum chemical descriptors to understand the anticancer and antibacterial activities of imidazo[1,2-a]pyridine derivatives.
-
Anticancer Activity: The cytotoxic potential of novel imidazo[1,2-a]pyridine hybrids against cancer cell lines has been correlated with their electronic properties.[11] For instance, certain derivatives have shown promising antiproliferative activity, and molecular docking studies have suggested their binding mode at the colchicine-binding site of tubulin.[5]
-
Antibacterial Activity: The antibacterial potency of azo-based imidazo[1,2-a]pyridine derivatives has been linked to their electronic structure.[4] DFT calculations have provided insights into the charge distribution and reactivity indices that contribute to their efficacy against various bacterial strains.[4]
| Descriptor | Implication for Biological Activity | Reference |
| HOMO Energy | Higher values may indicate a greater ability to donate electrons to a biological target. | [1] |
| LUMO Energy | Lower values may suggest a higher propensity to accept electrons from a biological target. | [1] |
| HOMO-LUMO Gap (ΔE) | A balanced gap is often desired for optimal reactivity and stability within a biological system. | [4] |
| Molecular Electrostatic Potential (MEP) | Identifies key sites for non-covalent interactions (e.g., hydrogen bonding) with receptors. | [1][3] |
| Global Reactivity Descriptors | Used in QSAR models to predict and explain variations in biological activity across a series of compounds. | [1][9] |
Conclusion and Future Perspectives
Quantum chemical descriptors provide a powerful and insightful framework for understanding and predicting the biological activity of imidazo[1,2-a]pyridine derivatives. By leveraging computational tools like DFT, researchers can gain a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this privileged scaffold. The integration of these in silico methods into the drug discovery pipeline can accelerate the identification and optimization of novel drug candidates, ultimately paving the way for the development of new and more effective treatments for a wide range of diseases. As computational power continues to increase and theoretical models become more refined, the role of quantum chemical descriptors in rational drug design is set to become even more prominent.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Molecular Electrostatic Potential of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: A Roadmap for Drug Discovery
This guide provides a comprehensive technical overview of the molecular electrostatic potential (MEP) of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, computational chemists, and drug development professionals, this document elucidates the theoretical underpinnings and practical application of MEP analysis in understanding the reactivity and intermolecular interactions of this promising scaffold.
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. The specific analogue, this compound (CAS 886363-98-0)[3], combines the key structural features of the imidazo[1,2-a]pyridine ring system with a strategically placed fluorine atom and a carboxylic acid group, which are known to modulate pharmacokinetic and pharmacodynamic properties. Understanding the electrostatic landscape of this molecule is paramount for predicting its behavior in a biological environment and for designing next-generation therapeutics.
The Significance of Molecular Electrostatic Potential in Drug Design
The molecular electrostatic potential (MEP) is a powerful theoretical tool used to visualize and quantify the three-dimensional charge distribution of a molecule.[4][5] It represents the electrostatic interaction energy between a molecule's static charge distribution (from its electrons and nuclei) and a positive point charge at any given point in space.[4][6] In essence, the MEP map serves as a "reactivity map," highlighting regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic).[7]
Different colors on an MEP map correspond to different potential values. Typically, regions of negative potential, associated with high electron density (e.g., lone pairs on heteroatoms), are colored red, indicating favorable sites for electrophilic attack.[5] Conversely, regions of positive potential, associated with electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms), are colored blue and are susceptible to nucleophilic attack.[5][8] This visual representation is invaluable for understanding and predicting noncovalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.[7][9]
For this compound, MEP analysis can provide critical insights into:
-
Receptor-Ligand Interactions: Identifying the key electrostatic features that will govern how the molecule docks into the active site of a target protein.
-
Hydrogen Bonding Capabilities: Pinpointing the primary hydrogen bond donors and acceptors.
-
Solubility and Permeability: Predicting how the molecule will interact with polar and non-polar environments.
-
Chemical Reactivity: Highlighting the most likely sites for metabolic transformations.
Computational Methodology for MEP Analysis
The generation of a reliable MEP map for this compound requires a robust computational chemistry workflow. The following protocol outlines a self-validating system for achieving this, grounded in widely accepted theoretical chemistry principles.
Part 1: Molecular Geometry Optimization
The first and most critical step is to determine the most stable, low-energy conformation of the molecule. An inaccurate molecular geometry will lead to an erroneous MEP map.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound (SMILES: c1cn2cc(nc2cc1F)C(=O)O) is used to generate an initial 3D conformation using molecular modeling software (e.g., GaussView, Avogadro).[10]
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational efficiency. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a standard and well-validated approach for organic molecules of this type.[8] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs and the anionic character of the carboxylate group, while polarization functions (d,p) account for the non-uniform distribution of electron density.
-
Optimization and Frequency Calculation: A geometry optimization calculation is performed to find the minimum energy structure. A subsequent frequency calculation is essential to verify that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Part 2: Single-Point Energy and Wavefunction Calculation
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to generate the high-quality wavefunction needed for the MEP calculation.
Part 3: MEP Surface Generation
The MEP is calculated by mapping the electrostatic potential onto an isodensity surface of the molecule's electron density (typically 0.001 a.u.).[9] This surface provides a good representation of the molecule's van der Waals surface.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol for generating the MEP map.
Caption: Computational workflow for MEP analysis.
Predicted MEP Landscape of this compound
Based on the functional groups present in the molecule, we can predict the key features of its MEP map.
Table 1: Predicted Electrostatic Potential Features
| Molecular Region | Functional Group | Predicted MEP Value | Rationale for Interaction |
| Most Negative (Red) | Carboxylic Acid (Oxygen atoms) | Highly Negative | Strong hydrogen bond acceptor, site for interaction with positive ions or electrophilic centers. |
| Negative (Yellow/Orange) | Imidazo[1,2-a]pyridine (Nitrogen atom) | Negative | Hydrogen bond acceptor, involvement in π-π stacking interactions. |
| Slightly Negative (Green) | Fluoro Group | Slightly Negative | The high electronegativity of fluorine creates a region of negative potential, but its lone pairs are less available than those of oxygen or nitrogen. |
| Positive (Blue) | Carboxylic Acid (Hydrogen atom) | Highly Positive | Strong hydrogen bond donor. |
| Slightly Positive (Light Blue) | Aromatic Hydrogens | Slightly Positive | Potential for weak C-H···O or C-H···N interactions. |
The most prominent features are expected to be the highly negative potential around the carboxylic acid oxygens and the highly positive potential on the carboxylic acid hydrogen. These opposing potentials make the carboxylic acid group a powerful mediator of intermolecular interactions, particularly hydrogen bonding. The nitrogen atom in the imidazo[1,2-a]pyridine ring will also present a significant negative potential, offering another key site for receptor binding. The fluorine atom, while highly electronegative, will contribute to the overall electron-withdrawing nature of the aromatic system and present a region of localized negative potential.
Logical Relationships in MEP Interpretation
The interpretation of the MEP map follows a clear logical progression from electrostatic features to predicted biological interactions.
Caption: From MEP features to drug design insights.
Conclusion and Future Directions
The molecular electrostatic potential of this compound provides a fundamental framework for understanding its potential as a therapeutic agent. The distinct regions of negative and positive potential, primarily governed by the carboxylic acid, the ring nitrogen, and the fluorine atom, dictate its likely intermolecular interactions. This in-depth analysis serves as a critical first step in rational drug design, enabling researchers to formulate hypotheses about receptor binding modes and to guide the synthesis of new analogues with improved potency and selectivity. Future work should involve correlating these theoretical predictions with experimental data, such as co-crystallization with target proteins and in vitro activity assays, to validate and refine the computational models.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 886363-98-0 | this compound - Synblock [synblock.com]
- 4. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Predicted ADME-T Properties of Novel Imidazo[1,2-a]pyridines
Introduction: The Ascendancy of the Imidazo[1,2-a]pyridine Scaffold and the Imperative of Early ADME-T Assessment
The imidazo[1,2-a]pyridine core is a notable "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have been investigated for applications including anticancer, anti-inflammatory, antiviral, and antitubercular therapies.[1][3][4][5] Marketed drugs such as Zolpidem and Alpidem underscore the clinical significance of this heterocyclic system.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are attributable to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties. High attrition rates in later stages of drug development due to poor pharmacokinetics or unforeseen toxicity represent a substantial expenditure of time and resources.
This guide provides a technical framework for leveraging in silico (computational) methodologies to predict the ADME-T profiles of novel imidazo[1,2-a]pyridine derivatives at the earliest stages of discovery. By embracing a predictive, data-driven approach, research organizations can de-risk projects, prioritize compounds with the highest probability of success, and rationally design molecules with superior drug-like characteristics. The core tenet of this approach is to fail fast and fail cheap, focusing resources on candidates with the most promising holistic profile.
Part 1: The In Silico First Paradigm: Causality and Strategy
The strategic advantage of employing computational toxicology and pharmacokinetic prediction lies in its ability to provide a multidimensional view of a compound's potential behavior in vivo before it is even synthesized.[6][7] This is a paradigm shift from traditional, resource-intensive experimental screening. The rationale is grounded in the principle that a molecule's physicochemical properties, dictated by its structure, govern its ADME-T profile.
In silico tools, primarily based on Quantitative Structure-Activity Relationship (QSAR) models, leverage vast datasets of experimentally determined properties to build predictive algorithms.[6][8] These models identify correlations between molecular descriptors (e.g., lipophilicity, polar surface area, hydrogen bond donors/acceptors) and specific ADME-T endpoints.[9] For novel imidazo[1,2-a]pyridines, this allows for rapid, high-throughput screening of virtual libraries, enabling chemists to explore chemical space and select for synthesis only those compounds predicted to have favorable ADME-T properties.[10][11][12]
Workflow for Early Stage ADME-T Profiling
The following diagram illustrates a typical workflow, emphasizing the iterative nature of design and prediction in modern drug discovery.
Caption: Iterative workflow for in silico ADME-T prediction in early drug discovery.
Part 2: Core ADME-T Parameter Predictions for Imidazo[1,2-a]pyridines
This section details the key ADME-T parameters and the computational methodologies used for their prediction. For illustrative purposes, we will consider a hypothetical set of novel imidazo[1,2-a]pyridine derivatives.
Absorption
Oral bioavailability is a critical determinant of a drug's therapeutic potential. Poor absorption can lead to insufficient drug concentration at the target site. Key predictors for absorption include:
-
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. An optimal logP range (typically 1-5) is necessary for passive diffusion across the gut wall.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of surfaces of polar atoms in a molecule. A TPSA of <140 Ų is generally associated with good oral bioavailability.
-
Lipinski's Rule of Five: A widely used guideline for assessing drug-likeness and predicting oral absorption. It states that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500 Da, and the logP is over 5.[11]
-
Caco-2 Permeability: This model predicts the permeability of a compound across the human intestinal cell line Caco-2, which is an established in vitro model for the intestinal barrier.
Distribution
Once absorbed, a drug's distribution determines its concentration in various tissues and at its target.
-
Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin reduces the free fraction of the drug available to exert its pharmacological effect. High PPB can affect both efficacy and clearance.
-
Blood-Brain Barrier (BBB) Permeability: For CNS-targeting drugs, the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration is an off-target effect that can lead to toxicity. This is a binary (Yes/No) prediction based on molecular properties.
Metabolism
Metabolism is the biochemical modification of drug molecules, primarily by Cytochrome P450 (CYP) enzymes in the liver. It is a major route of drug clearance and can lead to the formation of active or toxic metabolites.
-
CYP450 Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions (DDIs). In silico models predict whether a compound is likely to be an inhibitor of these key enzymes.
-
Site of Metabolism (SOM): Predicting which part of the molecule is most likely to be metabolized helps in designing more metabolically stable analogues.[13] Modern deep learning approaches can predict drug metabolites with increasing accuracy.[14]
Excretion
Excretion is the process of removing the drug and its metabolites from the body. While direct prediction is complex, parameters like clearance (CL) can be estimated from metabolic stability and physicochemical properties.
Toxicity
Early identification of toxicity liabilities is crucial to prevent late-stage failures.[15][16]
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmia (Torsades de Pointes). This is a critical safety checkpoint.
-
Mutagenicity (AMES test): Predicts the mutagenic potential of a compound, which is an indicator of its carcinogenic risk.[17] The ICH M7 guideline recommends the use of two complementary computational methods (expert rule-based and statistical) for this assessment.[17][18]
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal.[15] Predictive models for DILI are an active area of research.
-
Carcinogenicity: Predicts the potential of a compound to cause cancer.
-
Cytotoxicity: Predicts the toxicity of a compound to cells.
Illustrative Data for Novel Imidazo[1,2-a]pyridines
The following table summarizes predicted ADME-T properties for a set of hypothetical novel imidazo[1,2-a]pyridine derivatives (IMP-001 to IMP-004).
| Property | IMP-001 | IMP-002 | IMP-003 | IMP-004 | Desirable Range |
| Molecular Weight (Da) | 410.5 | 455.3 | 398.4 | 480.6 | < 500 |
| logP | 3.2 | 4.8 | 2.5 | 5.5 | 1 - 5 |
| TPSA (Ų) | 65.7 | 80.1 | 95.3 | 55.2 | < 140 |
| Lipinski Violations | 0 | 0 | 0 | 1 (logP > 5) | 0 |
| GI Absorption | High | High | High | Low | High |
| BBB Permeant | Yes | Yes | No | Yes | Target Dependent |
| CYP2D6 Inhibitor | No | Yes | No | No | No |
| CYP3A4 Inhibitor | No | No | No | Yes | No |
| hERG Inhibitor | Low Risk | High Risk | Low Risk | Medium Risk | Low Risk |
| AMES Mutagenicity | Negative | Negative | Negative | Negative | Negative |
| Hepatotoxicity | Low Risk | Low Risk | Low Risk | High Risk | Low Risk |
Analysis:
-
IMP-001: Shows a promising profile with good predicted absorption and low toxicity risks. Its BBB permeability makes it a potential CNS candidate.
-
IMP-002: While having good absorption properties, it is flagged as a potential CYP2D6 and hERG inhibitor, representing significant risks.
-
IMP-003: Exhibits a very safe profile with low toxicity and no predicted CYP inhibition. Its lack of BBB permeability makes it suitable for peripheral targets.
-
IMP-004: Fails on multiple fronts: a Lipinski violation, predicted low absorption, and high risks for hepatotoxicity and CYP3A4 inhibition. This compound would be deprioritized.
Part 3: Methodologies and Protocols
To ensure scientific integrity, the protocols for prediction must be robust and reproducible.[17]
Protocol 1: General ADME-T Profile Prediction using a Web-Based Platform (e.g., SwissADME, pkCSM)
This protocol describes a standardized workflow for obtaining a baseline ADME-T profile for a novel compound.
-
Input Structure: Obtain the chemical structure of the imidazo[1,2-a]pyridine derivative in a computer-readable format (e.g., SMILES string).
-
Access Platform: Navigate to a publicly available prediction server like SwissADME or pkCSM.
-
Submit Query: Paste the SMILES string into the input field and submit the calculation.
-
Data Collation: Systematically record the output parameters into a standardized spreadsheet. Key parameters to collect include:
-
Physicochemical properties (MW, logP, TPSA).
-
Lipinski's Rule of Five violations.
-
Predicted GI absorption and BBB permeability.
-
CYP inhibition predictions (for major isoforms).
-
Toxicity predictions (hERG inhibition, AMES toxicity, Hepatotoxicity).
-
-
Initial Assessment: Compare the predicted values against established thresholds for desirable drug-like properties (as shown in the table above). Flag any compounds with significant liabilities.
Protocol 2: Mutagenicity Assessment according to ICH M7 Guidelines
This protocol outlines a more rigorous, two-method approach for a critical toxicity endpoint.
-
Objective: To predict the bacterial mutagenicity of an imidazo[1,2-a]pyridine derivative to satisfy regulatory expectations for impurity assessment.[17][18]
-
Method 1: Expert Rule-Based System (e.g., Derek Nexus):
-
Submit the chemical structure to the software.
-
The system analyzes the structure for "structural alerts"—substructures known to be associated with mutagenicity based on expert knowledge.[18]
-
Review the output report. A prediction of "equivocal" or "positive" requires further investigation.
-
-
Method 2: Statistical-Based System (e.g., Sarah Nexus, CASE Ultra):
-
Submit the same chemical structure to a statistical QSAR model.
-
This system compares the structure to a large database of compounds with known experimental Ames test results and makes a prediction based on statistical similarity.
-
Review the output, which typically includes a probability or confidence score.
-
-
Synthesize Results:
-
Negative-Negative: If both systems predict negative (inactive), the compound is considered to have a low likelihood of being mutagenic.
-
Positive-Positive: If both systems predict positive (active), the compound is considered likely to be mutagenic.
-
Decision Logic for Toxicity Flags
The following diagram outlines a decision-making process when a toxicity flag is raised during in silico screening.
Caption: Decision tree for addressing in silico toxicity predictions.
Conclusion
The integration of robust in silico ADME-T prediction into the early stages of drug discovery is no longer a niche capability but a foundational component of an efficient research and development engine. For promising scaffolds like the imidazo[1,2-a]pyridines, these computational methods provide an indispensable toolkit for navigating the complex, multi-parameter optimization challenge of drug design. By identifying potential liabilities such as poor absorption, metabolic instability, or cardiac toxicity before a compound is ever placed in a vial, researchers can direct synthetic efforts toward candidates with a higher intrinsic quality and a greater probability of clinical success. This "predict-first" approach conserves resources, accelerates timelines, and ultimately enhances the productivity of drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. aseestant.ceon.rs [aseestant.ceon.rs]
- 16. Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]
An In-depth Technical Guide to the Thermal Stability of Fluorinated Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these scaffolds, imidazo[1,2-a]pyridines are of significant interest due to their prevalence in a range of clinically used and experimental drugs. This technical guide provides a comprehensive overview of the methodologies and mechanistic considerations for assessing the thermal stability of fluorinated imidazo[1,2-a]pyridine derivatives. As the development of these compounds progresses, a thorough understanding of their thermal properties is paramount for ensuring stability, safety, and manufacturability. This document details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in characterizing these compounds, offers insights into their decomposition pathways, and presents a framework for interpreting the resulting data.
Introduction: The Significance of Fluorine in Imidazo[1,2-a]pyridine Drug Candidates
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a variety of therapeutic agents. Its unique bicyclic, nitrogen-rich structure imparts favorable physicochemical properties and allows for versatile functionalization. The strategic introduction of fluorine atoms into this scaffold can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These improvements stem from the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.
However, the same electronic effects that confer desirable biological activity can also influence the thermal stability of the molecule. A comprehensive understanding of a compound's behavior under thermal stress is critical throughout the drug development lifecycle, from early-stage synthesis and purification to formulation and long-term storage. Thermal instability can lead to degradation, the formation of impurities, and a loss of therapeutic efficacy. Therefore, systematic thermal stability studies are a non-negotiable aspect of the preclinical characterization of fluorinated imidazo[1,2-a]pyridine drug candidates.
This guide will provide researchers with the foundational knowledge and practical protocols to conduct and interpret thermal stability studies for this important class of molecules.
Core Analytical Techniques for Thermal Stability Assessment
The two primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in concert, they provide a comprehensive picture of a compound's thermal behavior.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the extent of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. In the context of stability, DSC can reveal the melting point of a compound, which is often a preliminary indicator of its thermal robustness, and can also detect exothermic decomposition events that may not be associated with mass loss.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for conducting TGA and DSC analyses on fluorinated imidazo[1,2-a]pyridine derivatives. The causality behind key experimental choices is explained to ensure the generation of high-quality, reproducible data.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition (Td) and the mass loss profile of the sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
Fluorinated imidazo[1,2-a]pyridine sample (typically 2-5 mg)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Clean TGA sample pans (e.g., alumina, platinum)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and homogenous. If necessary, gently grind the sample to a fine powder to ensure uniform heat distribution.
-
Accurately weigh 2-5 mg of the sample into a clean, tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes before starting the analysis. This removes any residual oxygen and moisture.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that ensures complete decomposition (e.g., 600 °C). A linear heating rate allows for the straightforward determination of decomposition kinetics.
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which a 5% mass loss (T5%) occurs. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm) and identify any other phase transitions or exothermic decomposition events.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
Fluorinated imidazo[1,2-a]pyridine sample (typically 1-3 mg)
-
High-purity nitrogen or argon gas
-
DSC sample pans and lids (e.g., aluminum)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a DSC pan.
-
Hermetically seal the pan to prevent any mass loss due to sublimation prior to decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell. The reference pan allows for the measurement of the differential heat flow.
-
Purge the DSC cell with an inert gas at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the melting point but below the onset of significant decomposition as determined by TGA.
-
A controlled cooling and second heating cycle can be employed to investigate reversible transitions and the glass transition of amorphous phases.
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow as a function of temperature.
-
Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., crystallization, some decompositions) will be upward peaks.
-
Determine the melting point (Tm) from the onset or peak of the melting endotherm. The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus).
-
Results and Interpretation: A Comparative Analysis
The thermal stability of fluorinated imidazo[1,2-a]pyridines is influenced by the position and number of fluorine substituents, as well as other functional groups on the molecule. A systematic analysis of a series of analogs can provide valuable structure-stability relationships.
Table 1: Illustrative Thermal Properties of Substituted Imidazo[1,2-a]pyridines
| Compound | Substituent | Melting Point (Tm, °C) | Decomposition Onset (T5%, °C) |
| 1 | 2-(4'-Fluorophenyl)-3-hydroxymethyl | 154-155[1] | > 250 (estimated) |
| 2 | 2-(4'-Chlorophenyl)-3-hydroxymethyl | 229-230[1] | > 270 (estimated) |
| 3 | 2-(4'-Methylphenyl)-3-hydroxymethyl | 274-275[1] | > 270 (estimated) |
| 4 | Representative Nitrogen-Rich Heterocycle | 212-215[2] | 276-280[2] |
Note: The decomposition onset temperatures for compounds 1-3 are estimated based on the general stability of similar heterocyclic structures, as specific TGA data was not available in the cited literature. Compound 4 is a representative example of a nitrogen-rich heterocyclic ester included for comparative purposes.
Mechanistic Insights into Thermal Decomposition
Understanding the potential decomposition pathways of fluorinated imidazo[1,2-a]pyridines is crucial for predicting degradation products and developing strategies to enhance stability. The thermal decomposition of nitrogen-containing heterocyclic compounds in an inert atmosphere typically proceeds through a radical mechanism.
The initial step is often the homolytic cleavage of the weakest bonds in the molecule as the temperature increases. For imidazo[1,2-a]pyridines, this could involve the fragmentation of the imidazole or pyridine ring, or the cleavage of bonds to substituents. The presence of fluorine atoms can influence which bonds are most susceptible to breaking due to their strong electron-withdrawing effects.
Common volatile products from the decomposition of nitrogen-containing heterocycles include ammonia (NH3), hydrogen cyanide (HCN), and various small hydrocarbon fragments. The specific fragmentation pattern will depend on the substitution pattern of the imidazo[1,2-a]pyridine core. For example, substituents on the phenyl ring are likely to lead to the formation of corresponding substituted aromatic fragments.
Coupled techniques such as TGA-FTIR or TGA-MS can be employed to identify the evolved gases during decomposition, providing direct evidence for the proposed fragmentation pathways.
Conclusion and Future Directions
The thermal stability of fluorinated imidazo[1,2-a]pyridines is a critical parameter in their development as drug candidates. TGA and DSC are indispensable tools for characterizing their thermal properties, providing essential data on decomposition temperatures and phase transitions. While the imidazo[1,2-a]pyridine scaffold generally exhibits good thermal stability, the nature and position of substituents, including fluorine, can significantly influence these properties.
Further research is needed to establish comprehensive structure-stability relationships for this class of compounds. Systematic studies on homologous series of fluorinated imidazo[1,2-a]pyridines, coupled with advanced analytical techniques like TGA-MS, will provide a deeper understanding of their decomposition mechanisms and enable the rational design of more stable and robust drug candidates. This knowledge will ultimately contribute to the development of safer and more effective medicines.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Comprehensive Analysis of the Solubility Profile of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in Organic Solvents
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a drug candidate is its solubility. Poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and significant hurdles in formulation development.[1][2][3] This guide provides a detailed examination of the solubility profile of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[4] By integrating theoretical principles with robust experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this crucial parameter.
Theoretical Underpinnings of Solubility
The solubility of a compound is the maximum amount of that substance that can be completely dissolved in a given amount of a solvent at a specific temperature and pressure to form a saturated solution.[5][6] This phenomenon is governed by the interplay of intermolecular forces between the solute and the solvent, a principle elegantly summarized by the adage "like dissolves like."[7][8][9]
The Role of Polarity and Intermolecular Forces
The solubility of this compound is dictated by its molecular structure. The molecule possesses:
-
A polar carboxylic acid group (-COOH), capable of acting as both a hydrogen bond donor and acceptor.
-
An imidazo[1,2-a]pyridine bicyclic system , which contains nitrogen atoms that can act as hydrogen bond acceptors.
-
A fluoro-substituent , which adds to the molecule's polarity.
The dissolution process is an energetic balance between three key interactions:
-
Solute-Solute Interactions: The forces holding the crystalline lattice of the compound together.
-
Solvent-Solvent Interactions: The intermolecular forces within the liquid solvent.
-
Solute-Solvent Interactions: The forces formed when solvent molecules solvate the solute molecules.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[9][10] Therefore, polar solvents, which can form strong dipole-dipole or hydrogen-bonding interactions, are generally more effective at dissolving polar solutes like this compound.[8][10]
Key Factors Influencing Solubility
-
Temperature: The effect of temperature is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature, in accordance with Le Châtelier's principle.[5][11][12]
-
Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the organic solvent are paramount.[8] A solvent with a similar polarity to the solute will maximize solubility.
-
pH (in aqueous or protic solvents): As a carboxylic acid, the compound's solubility in protic solvents will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
Below is a diagram illustrating the fundamental interactions governing the dissolution process.
Caption: Enthalpy changes during the dissolution process.
Quantitative Solubility Profile
While a comprehensive, publicly available dataset for the solubility of this compound in a wide range of organic solvents is not readily found in the literature, a systematic experimental determination is essential. The following table provides a template for researchers to populate, listing common organic solvents categorized by their polarity.
| Solvent Category | Solvent | Dielectric Constant (approx.) | Expected Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | |
| N,N-Dimethylformamide (DMF) | 37 | High | ||
| Acetonitrile (ACN) | 37.5 | Moderate | ||
| Acetone | 21 | Moderate-Low | ||
| Polar Protic | Methanol (MeOH) | 33 | High-Moderate | |
| Ethanol (EtOH) | 24.5 | Moderate | ||
| Isopropanol (IPA) | 19.9 | Moderate-Low | ||
| Non-Polar | Dichloromethane (DCM) | 9.1 | Low | |
| Tetrahydrofuran (THF) | 7.5 | Low | ||
| Toluene | 2.4 | Very Low / Insoluble | ||
| Hexane | 1.9 | Very Low / Insoluble |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure the highest degree of accuracy and reproducibility, the equilibrium (thermodynamic) solubility should be determined. The shake-flask method is considered the gold standard for this purpose.[13][14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[6]
Rationale for Method Selection
The shake-flask method is chosen over higher-throughput kinetic methods because it allows the system to reach true thermodynamic equilibrium, avoiding the formation of metastable supersaturated solutions that can overestimate solubility.[13] This is critical for downstream applications such as formulation and preclinical studies where long-term stability is crucial.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[13][14]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25°C). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[1][3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved via:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the liquid phase.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the respective solvent.
-
Dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): The preferred method for its specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering excipients are present.[1]
-
LC-MS/MS: Used for poorly UV-absorbing compounds or complex mixtures.[1][2]
-
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Conclusion: From Data to Drug Development
Understanding the solubility profile of this compound is not merely an academic exercise; it is a foundational pillar for its successful development. The data generated using the robust protocol outlined in this guide will empower researchers to make informed decisions regarding solvent selection for synthesis and purification, vehicle selection for in vitro and in vivo screening, and the rational design of effective drug delivery systems. By grounding experimental practice in solid theoretical principles, we can accelerate the translation of promising molecules into life-changing therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility [chem.fsu.edu]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Copper-Catalyzed Synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The imidazo[1,2-a]pyridine core is a recognized "privileged structure," forming the basis of numerous therapeutic agents.[3][4] The introduction of a fluorine atom and a carboxylic acid moiety can significantly enhance pharmacological properties, including metabolic stability and target binding affinity.[5][6] This guide details a robust and efficient protocol leveraging copper catalysis, an approach noted for its low cost, reduced toxicity, and high functional group tolerance compared to other transition metals.[7][8][9][10] We will elucidate the reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction and Scientific Context
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, found in marketed drugs such as the hypnotic agent Zolpidem and the cardiotonic Olprinone.[4][11] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a wide array of biological targets.[3][12] The strategic functionalization of this core is paramount for developing new chemical entities with improved therapeutic profiles.
This protocol focuses on a copper-catalyzed approach, which represents an environmentally sustainable and economically viable alternative to methods employing more expensive metals like palladium.[9][10] Copper catalysts, particularly Cu(I) salts, are highly effective in mediating the necessary C-N bond formations and cyclization steps under mild conditions.[13][14][15] Often, these reactions can utilize air as a terminal oxidant, further enhancing their "green" credentials.[13][16][17]
Reaction Mechanism and Rationale
The synthesis proceeds via a copper-catalyzed condensation and intramolecular cyclization reaction between 4-Fluoro-2-aminopyridine and bromopyruvic acid. While several mechanistic pathways are possible, the reaction is believed to follow the general sequence outlined below.
Plausible Catalytic Cycle:
The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of 4-Fluoro-2-aminopyridine ( 1 ) onto bromopyruvic acid ( 2 ), forming an N-alkylated intermediate. This step is followed by an intramolecular condensation between the exocyclic amine and the ketone, which upon dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system ( 3 ).
The role of the copper catalyst is crucial. It is proposed that a Cu(I)/Cu(II) catalytic cycle facilitates the key C-N bond formation and subsequent oxidative cyclization. The copper center can act as a Lewis acid, activating the substrates and promoting the intramolecular annulation. In aerobic protocols, Cu(I) is regenerated from Cu(II) by an oxidant, often molecular oxygen from the air, ensuring catalytic turnover.[13][17]
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 6. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]
- 9. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 15. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 16. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These bicyclic nitrogen-containing heterocycles exhibit a remarkable spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Consequently, the development of efficient and sustainable synthetic methodologies for their preparation is of paramount importance to the drug discovery and development community.
Traditional synthetic routes often require long reaction times, harsh conditions, and the use of hazardous reagents. In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering significant advantages over conventional heating methods.[4][5][6] By utilizing microwave irradiation, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or environmentally benign conditions.[5][7][8] This guide provides detailed protocols and insights into the application of microwave technology for the rapid and efficient synthesis of diverse imidazo[1,2-a]pyridine derivatives.
The Science Behind Microwave-Assisted Synthesis: A Primer
Conventional heating relies on the transfer of thermal energy through conduction and convection, which is often slow and inefficient. In contrast, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[9][10] This interaction leads to rapid and uniform heating throughout the sample via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in a rapid increase in internal temperature.[4][10][11]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. The resulting collisions and resistance to this movement generate heat.[10][12]
This direct and efficient energy transfer is the key to the remarkable rate enhancements observed in microwave-assisted reactions.[9][10]
Visualizing the Core Synthetic Strategy
The most common and versatile approach to the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with a carbonyl compound, typically an α-haloketone. The general mechanism proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine core.
Caption: Generalized reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of microwave-assisted syntheses of imidazo[1,2-a]pyridine derivatives, showcasing different approaches from multi-component reactions to green chemistry principles.
Protocol 1: One-Pot, Three-Component Synthesis under Solvent-Free Conditions
This protocol details a highly efficient and environmentally benign method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide, known as the Groebke–Blackburn–Bienaymé reaction.[3][13]
Rationale: This multi-component reaction (MCR) approach allows for the rapid assembly of complex molecules from simple starting materials in a single step, maximizing atom economy and reducing waste. The use of microwave irradiation under solvent-free conditions further enhances the green credentials of this method.
Experimental Workflow:
Caption: Experimental workflow for the one-pot synthesis.
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.
-
After completion of the reaction (monitored by TLC), cool the vessel to room temperature.
-
Add a small amount of ethanol to the reaction mixture and stir.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant A (2-Aminopyridine) | Reactant B (Aldehyde) | Reactant C (Isocyanide) | Time (min) | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 10 | 92 |
| 2-Amino-4-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 15 | 88 |
| 2-Amino-5-bromopyridine | 4-Methoxybenzaldehyde | Benzyl isocyanide | 12 | 90 |
Table 1: Representative examples for the one-pot, three-component synthesis.
Protocol 2: Green Synthesis in an Aqueous Medium
This protocol highlights a sustainable approach using an environmentally benign solvent system. One example uses lemon juice as a natural acid catalyst and solvent, showcasing a novel green chemistry approach.[14][15] Another employs water as the solvent in a catalyst-free reaction.[1]
Rationale: The use of water or other natural solvents aligns with the principles of green chemistry by avoiding volatile and hazardous organic solvents. Microwave heating is particularly effective for aqueous solutions due to the high dielectric constant of water.
Experimental Workflow:
Caption: Experimental workflow for the green synthesis in an aqueous medium.
Step-by-Step Procedure (Lemon Juice Example): [14][15]
-
In a microwave-safe vessel, a mixture of an aromatic ketone (5 mmol), N-bromosuccinimide (NBS) (5 mmol), and lemon juice (10 mL) is irradiated by microwave at 400-watt power at 85°C.[14][15]
-
The formation of the α-bromoketone is monitored by Thin Layer Chromatography (TLC).[14][15]
-
After completion of the α-bromination, a 2-aminopyridine (5 mmol) is added to the reaction mixture.[14][15]
-
The mixture is further irradiated under the same conditions until the reaction is complete (monitored by TLC).[14][15]
-
After completion, the reaction mass is poured into ice-cold water.[14][15]
-
The solid product obtained is filtered, washed with cold water, and recrystallized from aqueous ethanol.[14][15]
| Aromatic Ketone | 2-Aminopyridine | Time (min) | Yield (%) |
| Acetophenone | 2-Aminopyridine | 20 | 95 |
| 4-Methylacetophenone | 2-Amino-4-methylpyridine | 25 | 92 |
| 4-Chloroacetophenone | 2-Amino-5-chloropyridine | 22 | 94 |
Table 2: Representative examples for the green synthesis in lemon juice.[14][15]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or microwave power/temperature. |
| Decomposition of reactants/products | Decrease reaction temperature or time. Use a less polar solvent if applicable. | |
| Formation of Byproducts | Non-selective reaction | Optimize temperature and reaction time. Consider using a catalyst to improve selectivity. |
| Difficulty in Purification | Tarry/oily product | Adjust work-up procedure. Try trituration with a non-polar solvent or column chromatography. |
Conclusion: A Powerful Synergy for Modern Drug Discovery
The marriage of the medicinally significant imidazo[1,2-a]pyridine scaffold with the efficiency and sustainability of microwave-assisted synthesis provides a powerful platform for researchers in drug discovery and development.[16] The protocols outlined herein demonstrate the versatility of this approach, enabling the rapid generation of diverse libraries of these important heterocyclic compounds. By embracing such green and efficient technologies, the scientific community can accelerate the discovery of new therapeutic agents while minimizing environmental impact.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Characterizing Imidazo[1,2-a]Pyridine Derivatives as Kinase Inhibitors
An in-depth technical guide on the characterization of imidazo[1,2-a]pyridine-based kinase inhibitors, using Saracatinib (AZD0530) as a representative molecule.
Introduction: The Imidazo[1,2-a]Pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, planar geometry and synthetic tractability make it an ideal framework for developing potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
While the specific molecule 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid represents a potential starting point for inhibitor design, this guide will use the well-characterized and clinically evaluated compound Saracatinib (AZD0530) as a working example. Saracatinib features the imidazo[1,2-a]pyridine core and serves as an excellent model for illustrating the comprehensive workflow required to validate a novel kinase inhibitor, from initial biochemical potency testing to characterization of its effects in a cellular context.
Saracatinib is a potent, ATP-competitive inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, migration, and angiogenesis. This application note provides detailed protocols for confirming the inhibitory activity of Saracatinib and, by extension, other imidazo[1,2-a]pyridine derivatives.
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Saracatinib functions by competing with adenosine triphosphate (ATP) for binding within the catalytic domain of Src and other susceptible kinases like Abl. This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. The efficacy of such an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Src signaling pathway and the point of inhibition by Saracatinib.
Quantitative Profile: Inhibitory Potency of Saracatinib
The selectivity of a kinase inhibitor is as important as its potency. Saracatinib has been profiled against a panel of kinases to determine its inhibitory spectrum. The data below, compiled from published literature, demonstrates its high affinity for Src family and Abl kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| c-Src | 2.7 | Src Family Tyrosine Kinase |
| Fyn | 3.0 | Src Family Tyrosine Kinase |
| Lck | 4.0 | Src Family Tyrosine Kinase |
| Lyn | 5.0 | Src Family Tyrosine Kinase |
| Abl | 30 | Abl Family Tyrosine Kinase |
| KDR (VEGFR2) | >10,000 | Receptor Tyrosine Kinase |
| FGFR1 | >10,000 | Receptor Tyrosine Kinase |
| Data synthesized from literature. Actual values may vary based on assay conditions. |
Experimental Protocols
The following section provides detailed, step-by-step protocols to validate the activity of an imidazo[1,2-a]pyridine inhibitor like Saracatinib.
Caption: Overall experimental workflow for inhibitor validation.
Protocol 1: In Vitro Biochemical Kinase Assay (Src Kinase)
This protocol determines the direct inhibitory effect of the compound on purified Src kinase activity using a fluorescence-based assay format.
Principle: The assay measures the amount of a phosphorylated peptide substrate produced by Src kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, and when excited, it transfers energy to an APC-labeled peptide acceptor, generating a FRET signal. The inhibitor reduces kinase activity, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human Src kinase (e.g., from MilliporeSigma or Thermo Fisher Scientific).
-
Src Tyrosine Kinase Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Saracatinib (or test compound), dissolved in 100% DMSO.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP solution.
-
Detection Reagents (e.g., LANCE® Ultra Ulight™-pTyr-100 and Eu-W1024-anti-pTyr).
-
384-well white microplates.
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of Saracatinib in 100% DMSO, starting from 1 mM (e.g., 1:3 dilutions). This will be the 100x stock plate.
-
Assay Plate Setup:
-
Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 50 µL of Kinase Buffer containing the peptide substrate to all wells.
-
-
Kinase Reaction Initiation:
-
Prepare a 2x Src kinase solution in Kinase Buffer.
-
Prepare a 2x ATP solution in Kinase Buffer. The final ATP concentration should be at its Km value for Src (typically ~10-15 µM) to accurately measure competitive inhibition.
-
Add 25 µL of the 2x kinase solution to all wells except the negative controls (add buffer instead).
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of the 2x ATP solution to all wells to start the reaction.
-
-
Reaction & Termination:
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 500 mM EDTA.
-
-
Detection:
-
Add the detection reagents (europium-labeled antibody and ULight-peptide) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a FRET-capable plate reader (e.g., EnVision®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the inhibitor on the viability and proliferation of a cancer cell line known to rely on Src signaling (e.g., PC-3, prostate cancer).
Materials:
-
PC-3 cells (or other relevant cell line).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Saracatinib (or test compound).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
96-well clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare 2x serial dilutions of Saracatinib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.
-
-
Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percent viability against the log of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis of Src Pathway Modulation
This protocol verifies that the inhibitor engages its intended target in cells by measuring the phosphorylation status of Src and a key downstream substrate, Akt.
Materials:
-
PC-3 cells.
-
Saracatinib.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-total-Src
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with varying concentrations of Saracatinib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Src, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels and the loading control, strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting process starting from the blocking step with the next primary antibody (e.g., anti-total-Src, then anti-β-Actin).
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the preclinical validation of imidazo[1,2-a]pyridine-based kinase inhibitors, using Saracatinib as a prime example. Successful execution of these experiments will:
-
Confirm direct, potent inhibition of the target kinase (IC50).
-
Demonstrate efficacy in a relevant cellular model (GI50).
-
Verify on-target engagement within the cell by observing a reduction in downstream signaling.
This foundational dataset is essential for the further development of novel chemical entities like this compound, enabling informed decisions for lead optimization and subsequent preclinical studies.
Application Notes and Protocols for the In Vitro Biological Screening of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This nitrogen-rich heterocyclic system has demonstrated significant potential in the development of treatments for a variety of diseases, with derivatives exhibiting anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] The specific compound, 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, combines this promising core with two key chemical modifications: a fluorine atom at the 7-position and a carboxylic acid group at the 2-position.
The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its biological activity and pharmacokinetic profile.[2] The carboxylic acid moiety at the 2-position is of particular interest, as studies on related imidazo[1,2-a]pyridine derivatives have suggested a role for this group in conferring anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]
Given the established biological activities of the parent scaffold and the potential influence of its unique substituents, a systematic in vitro screening of this compound is warranted to elucidate its therapeutic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough preliminary biological evaluation of this compound. The proposed screening cascade is designed to first assess broad cytotoxic effects, followed by more specific assays to probe its potential as an anticancer and anti-inflammatory agent, reflecting the most prominent activities of the imidazo[1,2-a]pyridine class.
Experimental Design: A Tiered Approach to Biological Characterization
A logical, tiered approach to the in vitro screening of a novel compound is crucial for efficient and cost-effective drug discovery. This process begins with broad assessments of cellular viability and cytotoxicity to establish a therapeutic window. Subsequently, more targeted, hypothesis-driven assays are employed to investigate specific mechanisms of action.
Below is a recommended workflow for the initial biological screening of this compound.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers investigating the anti-inflammatory properties of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant therapeutic potential, including anti-inflammatory effects[1][2]. This guide details the plausible molecular mechanisms, protocols for chemical synthesis, and robust in vitro and in vivo assays to characterize the anti-inflammatory activity of this specific chemical series. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices, enabling researchers to generate reliable and reproducible data.
Introduction and Scientific Rationale
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. A key objective in modern drug discovery is the development of potent and selective anti-inflammatory agents with improved safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).
The imidazo[1,2-a]pyridine core has emerged as a promising scaffold for the development of novel therapeutics[1]. Carboxylic acid derivatives of this heterocyclic system have shown potential in reducing inflammation in preclinical models[3]. The introduction of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring is a strategic chemical modification that can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, potentially leading to improved pharmacological properties[4].
This guide focuses on this compound, a specific derivative that holds promise as an anti-inflammatory agent. We will explore its potential mechanisms of action, including the inhibition of key inflammatory pathways, and provide detailed protocols for its synthesis and biological evaluation.
Plausible Mechanism of Action: Targeting Key Inflammatory Pathways
Based on studies of structurally related imidazo[1,2-a]pyridine derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of one or more critical signaling pathways involved in the inflammatory response. The primary putative targets are the Cyclooxygenase-2 (COX-2) enzyme and the NF-κB and p38 MAPK signaling cascades.
Inhibition of Cyclooxygenase-2 (COX-2)
Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[3]. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy. Imidazo[1,2-a]pyridine derivatives have been reported to preferentially inhibit COX-2[3].
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[5]. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress NF-κB activation, representing a key mechanism for their anti-inflammatory activity[5][6][7][8].
Attenuation of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. It is activated by cellular stress and inflammatory cytokines, leading to the production of TNF-α and IL-6. Inhibition of p38 MAPK is a validated strategy for reducing inflammation.
Below is a diagram illustrating the potential interplay of these pathways and the putative points of intervention for this compound derivatives.
Caption: Putative mechanism of action for this compound derivatives.
Chemical Synthesis Protocol
The following protocol describes a plausible synthetic route to this compound, adapted from the synthesis of analogous imidazo[1,2-a]pyridine-2-carboxylic acids[2].
Caption: Synthetic workflow for this compound.
Materials and Reagents
-
2-Amino-4-fluoropyridine
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous methanol.
-
Addition of Reagent: To the stirring solution, add bromopyruvic acid (1.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assays
A panel of in vitro assays is essential to elucidate the mechanism of action and determine the potency of the synthesized compounds.
COX-1 and COX-2 Inhibition Assay
This assay determines the selectivity of the compounds for the COX isoforms.
-
Principle: A commercially available COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX, which is colorimetric or fluorometric.
-
Protocol:
-
Prepare a dilution series of the test compound and reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).
-
In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
After a further incubation period, add a colorimetric or fluorometric substrate to measure the peroxidase activity.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
-
Expected Results: Based on data from similar imidazo[1,2-a]pyridine carboxylic acid derivatives, the 7-fluoro derivative is expected to show preferential inhibition of COX-2 over COX-1[3].
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Reference Compound 4a [3] | 2.72 | 1.89 | 1.44 |
| Reference Compound 5a [3] | 7.29 | 8.08 | 0.90 |
| Ibuprofen (Reference) [3] | 0.2 | 0.125 | 1.6 |
| Indomethacin (Reference) [3] | 0.13 | 0.09 | 1.44 |
| 7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid | To be determined | To be determined | To be determined |
NF-κB Activation Assay in Macrophages
This assay assesses the ability of the compounds to inhibit NF-κB signaling in an inflammatory context.
-
Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation. The effect of the test compound on NF-κB nuclear translocation or DNA binding activity is then measured.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour to activate the NF-κB pathway.
-
NF-κB DNA Binding ELISA: Measure the NF-κB p65 DNA binding activity in nuclear extracts using a commercially available ELISA kit, following the manufacturer's instructions[5][6].
-
Western Blot for IκBα Degradation: Alternatively, assess the levels of IκBα in the cytoplasm by Western blotting. A reduction in IκBα degradation indicates inhibition of the NF-κB pathway[7].
-
-
Expected Results: Active compounds are expected to significantly reduce LPS-induced NF-κB DNA binding activity in a dose-dependent manner[7].
Measurement of Pro-inflammatory Cytokine and Mediator Production
This set of assays quantifies the downstream effects of inhibiting inflammatory signaling pathways.
-
Principle: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) released from LPS-stimulated RAW 264.7 macrophages in the presence or absence of the test compound.
-
Protocol:
-
Follow the cell culture, treatment, and stimulation steps as described in the NF-κB assay (section 4.2), but with a longer stimulation time (e.g., 24 hours).
-
ELISA for Cytokines: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Griess Assay for Nitric Oxide: Use the Griess reagent to measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.
-
qPCR for Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2)[5][6].
-
-
Expected Results: Effective compounds will cause a dose-dependent reduction in the production of TNF-α, IL-6, and NO, as well as a decrease in the mRNA expression of iNOS and COX-2[7].
In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Carrageenan-Induced Paw Edema in Rats
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Dosing: Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
-
Expected Results: Based on studies of similar compounds, this compound is expected to exhibit significant, dose-dependent inhibition of carrageenan-induced paw edema[3].
Data Analysis and Interpretation
For in vitro assays, calculate IC₅₀ values using non-linear regression analysis. For in vivo studies, use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of the anti-inflammatory activity of this compound derivatives. By systematically assessing their effects on key molecular targets and in a relevant in vivo model, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The insights gained from these studies will be invaluable for the rational design and development of novel, safe, and effective anti-inflammatory drugs.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
Application Notes and Protocols: Investigating the Anticancer Potential of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Various in-vitro studies have demonstrated that IP-based compounds exhibit potent therapeutic effects against a range of cancer cell lines, including those derived from breast, liver, colon, and lung cancers.[1] Their anticancer effects are often attributed to the inhibition of critical molecular pathways involved in cell proliferation and survival, such as the PI3K/Akt signaling cascade.[1][3] Modifications to the core IP structure have yielded derivatives capable of inducing cell cycle arrest, promoting apoptosis, and modulating key signal transduction pathways.[3]
This document provides a comprehensive guide for the initial in-vitro evaluation of a novel derivative, 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid , as a potential therapeutic agent against breast cancer. While specific biological data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for assessing the anticancer properties of the broader imidazo[1,2-a]pyridine class in relevant breast cancer cell lines.[4][5]
Hypothesized Mechanism of Action
Based on the literature for related IP compounds, it is hypothesized that this compound will exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. A plausible mechanism involves the downregulation of the PI3K/Akt signaling pathway, a frequently hyperactivated pathway in breast cancer. Inhibition of Akt is expected to lead to the upregulation of pro-apoptotic proteins such as p53 and p21, culminating in cell cycle arrest and programmed cell death.[4][5]
Caption: Hypothesized signaling pathway for this compound in breast cancer cells.
Experimental Workflow: A Step-by-Step Investigative Approach
The following workflow provides a logical sequence for characterizing the anticancer activity of this compound.
Caption: A logical workflow for the in-vitro evaluation of the test compound.
Part 1: Assessment of Cytotoxicity and Proliferation
The initial evaluation of any novel anticancer compound is to determine its effect on cell viability and its potency.
Cell Viability and IC50 Determination using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This assay will be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol 1: MTT Assay
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[6][7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[3] Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) controls.[3][8]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 1.5 to 4 hours, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 492-570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Data Presentation: Cytotoxicity Profile
| Cell Line | Receptor Status | This compound IC50 (µM) [Predicted] | Doxorubicin IC50 (µM) [Reference] |
| MCF-7 | ER+, PR+, HER2- | To be determined | ~0.5 - 1.0 |
| MDA-MB-231 | Triple-Negative | To be determined | ~1.0 - 2.5 |
| HCC1937 | Triple-Negative | To be determined | ~1.5 - 3.0 |
Note: Doxorubicin values are approximate and for comparative purposes.
Long-Term Survival Assessment by Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division to form a colony, thereby measuring long-term reproductive viability after treatment.[9]
Protocol 2: Clonogenic Survival Assay
-
Cell Preparation: Prepare a single-cell suspension of the desired breast cancer cell line.
-
Seeding: Seed a low and precise number of cells (e.g., 100-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.
-
Treatment: Allow cells to adhere for 24 hours, then treat with varying concentrations of the test compound (e.g., 0.25x, 0.5x, 1x, and 2x of the predetermined IC50) for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing colonies to form.[9]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 6.0% glutaraldehyde. Stain with 0.5% crystal violet.[9]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[9]
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of treated cells to that of untreated controls.
Part 2: Elucidation of the Mechanism of Action
Understanding how a compound induces cancer cell death is critical for its development as a therapeutic agent.
Analysis of Apoptosis-Related Proteins by Western Blot
Western blotting allows for the detection and quantification of specific proteins to confirm if the compound induces apoptosis and to investigate its effect on the hypothesized signaling pathway.[10]
Protocol 3: Western Blot Analysis
-
Cell Treatment and Lysis: Treat breast cancer cells with the test compound at its IC50 concentration for 24 and 48 hours. Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[8] Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic and signaling proteins (see table below).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table of Target Proteins for Western Blot Analysis
| Target Protein | Expected Change with Treatment | Rationale |
| p-Akt / Total Akt | ↓ | Inhibition of the PI3K/Akt survival pathway.[4][5] |
| p53 | ↑ | Upregulation of a key tumor suppressor.[4][5] |
| p21 | ↑ | Induction of cell cycle arrest.[4][5] |
| Cleaved Caspase-7/8 | ↑ | Activation of the extrinsic apoptotic pathway.[4][5] |
| Cleaved PARP | ↑ | A hallmark of apoptosis execution.[12] |
| Bax / Bcl-2 Ratio | ↑ | Shift in balance towards pro-apoptotic proteins.[3] |
| β-actin | No change | Loading control for protein normalization.[8] |
Assessment of Cell Migration via Scratch Assay
The scratch, or wound healing, assay is a straightforward method to study directional cell migration in-vitro, which is a key process in cancer metastasis.[13]
Protocol 4: Scratch Assay
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.[14]
-
Create the Scratch: Use a sterile 200 µL pipette tip to create a straight "scratch" in the cell monolayer.[15]
-
Wash and Treat: Wash with PBS to remove detached cells. Add fresh medium containing the test compound at a non-lethal concentration (e.g., 0.25x IC50) and a vehicle control.[14] To distinguish between migration and proliferation, it is advisable to use a proliferation inhibitor like Mitomycin C or serum-starve the cells.[14]
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24, and 48 hours) using a microscope.[16]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.[15]
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound's anticancer potential in breast cancer cell lines. The data generated from these protocols will establish the compound's cytotoxicity, its effect on long-term cell survival, and its impact on cell migration. Furthermore, the mechanistic studies will provide insights into its mode of action, specifically its ability to induce apoptosis and modulate key signaling pathways. Positive and compelling results from these in-vitro assays will provide a strong rationale for further preclinical development, including in-vivo efficacy studies in animal models of breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 15. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 16. Cell Migration and Scratch Assays | Axion Biosystems [axionbiosystems.com]
Use of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in tuberculosis research
An in-depth guide to the application of Imidazo[1,2-a]pyridines in Tuberculosis drug discovery, with a focus on the clinical candidate Telacebec (Q203).
Introduction: A New Paradigm in Tuberculosis Therapeutics
Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This crisis has catalyzed the search for novel therapeutic agents that operate via new mechanisms of action. Among the most promising new classes of anti-tubercular agents are the imidazo[1,2-a]pyridines.[3][4][5] While the chemical scaffold, exemplified by precursors such as 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, provides the foundational structure, the most advanced compound from this class is Telacebec (Q203) .[6][7][8] Telacebec, an imidazopyridine amide, has emerged as a potent clinical candidate, demonstrating significant efficacy against both drug-susceptible and resistant Mtb strains.[1][2]
This guide serves as a comprehensive resource for researchers and drug developers, detailing the mechanism of action, key biological data, and detailed protocols for the preclinical evaluation of imidazo[1,2-a]pyridine-based compounds like Telacebec in tuberculosis research.
Section 1: Mechanism of Action - Targeting Mtb's Energy Production
A fundamental requirement for Mtb survival and pathogenesis is the efficient generation of adenosine triphosphate (ATP). Telacebec and related imidazo[1,2-a]pyridines exploit a critical vulnerability in the bacterium's energy metabolism pathway.
The Target: The Cytochrome bc1 Complex (QcrB)
The primary target of Telacebec is the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the Mtb electron transport chain.[5][7][9] This complex is essential for oxidative phosphorylation, the process by which the cell generates the bulk of its ATP.
Causality of Inhibition: By binding to QcrB, Telacebec inhibits the enzyme's function, which disrupts the electron flow from menaquinol to cytochrome c.[10][11] This blockage has two immediate and critical consequences:
-
Disruption of Proton Motive Force: The transfer of electrons through the cytochrome bc1 complex is coupled to the pumping of protons across the mycobacterial inner membrane. Inhibition halts this process, collapsing the proton gradient required by ATP synthase to produce ATP.[9][12]
-
Depletion of ATP: With the proton motive force dissipated, ATP synthase activity ceases, leading to a rapid depletion of intracellular ATP levels.[8][9][12] This energy crisis ultimately results in a bacteriostatic effect, halting the growth and replication of Mtb.[9][12]
The high specificity of Telacebec for the mycobacterial cytochrome bc1 complex, which has no direct human homolog, is a key factor in its favorable safety profile.[13]
Section 2: Preclinical Profile of Telacebec (Q203)
Telacebec exhibits potent activity against a wide range of Mtb isolates and maintains its efficacy within the host cell environment, a critical feature for an anti-TB agent.
| Parameter | Value | Reference(s) |
| In Vitro Potency (MIC50) | ||
| vs. Mtb H37Rv | 2.7 nM | [8] |
| vs. MDR & XDR Mtb Isolates | Low nanomolar range | [1][2] |
| Intracellular Potency (MIC50) | ||
| vs. Mtb in macrophages | 0.28 nM | [8] |
| In Vivo Efficacy (Mouse Model) | Efficacious at <1 mg/kg | [1][2] |
| Clinical Safety Profile | Well-tolerated in Phase 1 & 2a trials | [8][14][15][16] |
| Pharmacokinetics | Compatible with once-daily oral dosing | [1][8] |
Section 3: Core In Vitro Evaluation Protocols
Standardized in vitro assays are fundamental for characterizing the potency, selectivity, and cellular activity of novel anti-tubercular compounds.[17]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[18] It determines the lowest concentration required to inhibit the visible growth of Mtb. The broth microdilution method is highly reproducible and allows for the simultaneous testing of multiple compounds.[18][19]
Methodology: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial 2-fold dilution series in a 96-well microplate using Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80) to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).[20]
-
Inoculum Preparation: Culture Mtb H37Rv (or a resistant strain) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.[20]
-
Controls: Include positive controls (Mtb with no drug) and negative controls (broth only). It is also best practice to include a known anti-TB drug (e.g., isoniazid or rifampicin) as a reference standard.
-
Incubation: Seal the plates in a secondary container and incubate at 37°C for 7-14 days.
-
Readout: The MIC is defined as the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a viability indicator like Resazurin (which turns from blue to pink in the presence of metabolic activity) or by measuring luminescence in engineered autoluminescent Mtb strains.[20][21][22]
Protocol 3.2: Intracellular Activity Assay (Macrophage Infection Model)
Scientific Rationale: Since Mtb is a facultative intracellular pathogen that primarily resides within host macrophages, assessing a compound's ability to kill bacteria in this environment is a more biologically relevant measure of potential efficacy.[21][23] This assay determines if the compound can penetrate the host cell and exert its effect on intracellular bacilli.[9]
Methodology: THP-1 Macrophage Model
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation: Plate THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash the cells to remove PMA.
-
Infection: Infect the differentiated macrophages with an Mtb suspension at a multiplicity of infection (MOI) of 1:1 to 10:1. Allow phagocytosis to occur for 4 hours at 37°C.
-
Extracellular Bacteria Removal: Wash the cells with fresh medium containing a low concentration of amikacin (e.g., 200 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected cells. Incubate for 3-5 days.
-
Endpoint Analysis: Wash the cells with PBS and lyse them with a sterile 0.1% Triton X-100 solution to release the intracellular bacteria.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colonies to determine the Colony Forming Units (CFU). Potency is determined by the reduction in CFU compared to untreated control wells.
Protocol 3.3: Cytotoxicity and Selectivity Index (SI) Determination
Scientific Rationale: An ideal antimicrobial agent should be potent against the pathogen but exhibit minimal toxicity to host cells. This assay measures the 50% cytotoxic concentration (CC50) of the compound. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for Mtb over host cells.[20]
Methodology: Cell Viability Assay
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for hepatotoxicity, Vero for general cytotoxicity) in a 96-well plate and allow cells to adhere overnight.[20]
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay that measures metabolic activity or ATP content, respectively.[20]
-
Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The SI is then calculated as: SI = CC50 / MIC .
Section 4: In Vivo Efficacy Protocols
Animal models are indispensable for evaluating the in vivo activity of a drug candidate, providing crucial data on its ability to control infection in a complex biological system.[24][25]
Protocol 4.1: Murine Model of Chronic Tuberculosis
Scientific Rationale: The mouse model is the most widely used for initial in vivo characterization of anti-TB compounds due to its reproducibility and the availability of immunological tools.[24] This model assesses a drug's ability to reduce the bacterial burden in the primary sites of infection, the lungs and spleen, after a chronic infection has been established.[1][26]
Methodology: Low-Dose Aerosol Infection Model
-
Animal Strain: Use immunocompetent mice, such as BALB/c or C57BL/6 strains.[24][27]
-
Infection: Infect mice via the aerosol route with a virulent Mtb strain (e.g., H37Rv) using a calibrated inhalation exposure system to deliver a low dose of ~50-100 bacilli to the lungs.
-
Establishment of Chronic Phase: Allow the infection to establish for 4-6 weeks. At this stage, a stable bacterial load and organized granulomatous lesions are present in the lungs.
-
Treatment: Randomize mice into treatment groups:
-
Vehicle Control (e.g., water or specified formulation vehicle).
-
Test Compound (e.g., Telacebec at various doses, administered orally).
-
Positive Control (e.g., a standard-of-care drug like isoniazid).
-
Administer treatment daily (or as determined by PK studies) for 4-8 weeks.
-
-
Endpoint Analysis: At specified time points (e.g., after 4 and 8 weeks of treatment), sacrifice cohorts of mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline with 0.05% Tween 80. Plate serial dilutions of the homogenates onto Middlebrook 7H11 selective agar.
-
Data Analysis: Incubate plates at 37°C for 3-4 weeks and count the colonies. Efficacy is measured as the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.
Section 5: Clinical Translation and Future Directions
The preclinical data for Telacebec (Q203) supported its advancement into human clinical trials. A Phase 1 study in healthy volunteers established its safety and pharmacokinetic profile.[8] Subsequently, a Phase 2a Early Bactericidal Activity (EBA) study in patients with pulmonary TB demonstrated a dose-dependent reduction in the mycobacterial load in sputum over 14 days, confirming its clinical activity.[13][14][15][16]
The future of Telacebec and other imidazo[1,2-a]pyridines in TB therapy lies in their use within combination regimens.[6] Tuberculosis is never treated with a single drug, and the novel mechanism of Telacebec makes it an attractive partner for other anti-TB agents, including those that also target energy metabolism, like bedaquiline.[26] Further research will focus on identifying the most synergistic and effective combination therapies to shorten treatment duration, improve outcomes for patients with drug-resistant TB, and combat the potential emergence of resistance.[11][26]
References
- 1. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telacebec (Q203) | Qurient [qurient.com]
- 7. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Phase 2 Clinical Trial Results of Telacebec Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 15. taskclinical.com [taskclinical.com]
- 16. Telacebec, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 23. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 25. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Silico Docking Analysis of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives with COX-1 and COX-2
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking analysis of imidazo[1,2-a]pyridine carboxylic acid derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Cyclooxygenase enzymes are key targets in the development of anti-inflammatory drugs, and imidazo[1,2-a]pyridine scaffolds have shown significant promise as selective COX-2 inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for protein and ligand preparation, docking simulation using AutoDock Vina, and in-depth analysis of the results to predict binding affinity and selectivity. The causality behind critical experimental choices is explained to ensure scientific rigor and reproducibility.
Introduction and Theoretical Background
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[3][] PGs are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever.[5] The enzyme exists in two primary isoforms, COX-1 and COX-2.[3][5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[][6] Inhibition of COX-1 is associated with common side effects of non-steroidal anti-inflammatory drugs (NSAIDs), such as gastric ulcers.[6][7]
-
COX-2 is an inducible isoform, with its expression significantly upregulated at sites of inflammation by cytokines and growth factors.[5][8] Therefore, selective inhibition of COX-2 is a highly sought-after strategy for developing anti-inflammatory agents with an improved safety profile.[7][9]
The structural basis for designing selective COX-2 inhibitors lies in a key difference in their active sites. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[10] This substitution creates a secondary "side pocket" in the COX-2 active site, which can accommodate bulky chemical moieties, a feature often exploited in the design of selective inhibitors like celecoxib and imidazo[1,2-a]pyridine derivatives.[1][10]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[11] It is an invaluable tool in structure-based drug design for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential binding modes, thereby prioritizing candidates for synthesis and experimental testing.[12][13]
Materials and Software
Macromolecule Structures
-
Human COX-1: PDB ID: 6Y3C[14]
-
Human COX-2: PDB ID: 5IKQ (or similar high-resolution structure with a co-crystallized inhibitor)
Ligand Structures
-
Imidazo[1,2-a]pyridine carboxylic acid derivatives (user-defined). Structures can be drawn using chemical drawing software.
Software
-
Docking Preparation: AutoDock Tools (ADT) v1.5.6 or higher[13]
-
Docking Engine: AutoDock Vina v1.2.0 or higher[17]
-
Result Analysis: Discovery Studio Visualizer, LigPlot+[18][19]
Detailed Protocols
The overall workflow involves preparing the receptor and ligand files, defining the search space (grid box), running the docking simulation, and analyzing the results.
Protocol 1: Macromolecule (Receptor) Preparation
Rationale: Raw PDB files contain extraneous information (e.g., water molecules, co-solvents) and lack information essential for docking calculations (e.g., hydrogen atoms, partial charges). This protocol cleans the PDB file and prepares it in the required PDBQT format.[20][21]
-
Load PDB: Open the downloaded PDB file (e.g., 6Y3C) in AutoDock Tools (ADT).
-
Clean Protein:
-
Delete all water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands and ions not essential for catalysis (Select > Residue > [LIG], then Edit > Delete > Delete Selected Atoms).
-
Scientist's Note: Water molecules in the active site can sterically hinder the ligand or create artificial interactions. Removing them is standard practice unless specific water molecules are known to be critical for ligand binding (bridging waters).
-
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms like oxygen and nitrogen, which are crucial for forming hydrogen bonds.
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for calculating electrostatic interactions in the docking scoring function.[22]
-
Set Atom Types: Go to Grid > Macromolecule > Choose. Select the protein and ADT will automatically assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared receptor file in PDBQT format (File > Save > Writing PDBQT). This file now contains the protein coordinates with added polar hydrogens and partial charges.[23]
Protocol 2: Ligand Preparation
Rationale: The ligand must be converted to a 3D structure, have its charges calculated, and its rotatable bonds defined to allow for conformational flexibility during docking.
-
Load Ligand: Open the 3D structure of your imidazo[1,2-a]pyridine derivative (e.g., in MOL2 or PDB format) in ADT (Ligand > Input > Open).
-
Add Hydrogens & Merge Non-Polar: ADT will prompt to add hydrogens. Add all hydrogens and compute Gasteiger charges when prompted.
-
Define Torsion Tree: Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core ("root") of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds. By default, ADT makes all acyclic single bonds rotatable.
-
Scientist's Note: The number of rotatable bonds significantly impacts the computational cost. For imidazo[1,2-a]pyridine carboxylic acids, ensure the bond connecting the carboxylic acid group and any flexible side chains are rotatable.
-
-
Save as PDBQT: Save the prepared ligand file in PDBQT format (Ligand > Output > Save as PDBQT).
Protocol 3: Docking Simulation with AutoDock Vina
Rationale: This protocol defines the three-dimensional search space where Vina will attempt to dock the ligand and then executes the docking algorithm.
-
Define the Grid Box (Search Space):
-
Load the prepared receptor PDBQT file into ADT.
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Navigate to the active site. For COX enzymes, this is a long hydrophobic channel. If you used a PDB structure with a co-crystallized inhibitor, center the grid box on that inhibitor's location.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket. A typical size is 25 x 25 x 25 Ångströms.[13]
-
Scientist's Note: The grid box must be large enough to allow the ligand full rotational and translational freedom within the active site, but not so large that it wastes computational time searching irrelevant space.
-
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.[24]
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.
-
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log log.txt[16]
-
Protocol Validation (Self-Validating System): To ensure the docking parameters are reliable, perform a re-docking experiment. Use the co-crystallized ligand from the original PDB file as your input ligand. A successful protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[22][25]
Analysis and Interpretation of Results
Vina will generate an output PDBQT file (all_poses.pdbqt) containing the predicted binding poses (typically 9) and a log file (log.txt) with the corresponding binding affinities.
Binding Affinity (Docking Score)
The docking score is an estimation of the binding free energy (ΔG) in kcal/mol.[11][25] A more negative value indicates a stronger, more favorable binding interaction.[11] These scores are used to rank different derivatives against each other.
| Ligand Derivative | COX-1 Score (kcal/mol) | COX-2 Score (kcal/mol) | Predicted Selectivity Index (SI) |
| Derivative A (Example) | -7.5 | -9.8 | > 100 |
| Derivative B (Example) | -8.0 | -8.2 | ~ 1 |
| Celecoxib (Control) | -8.1 | -10.5 | > 100 |
| Table 1: Example of summarized docking results. The Selectivity Index can be estimated from the ratio of IC50 values, which are correlated with binding energy. |
Binding Pose and Interactions
The most critical part of the analysis is visualizing the top-scoring pose to understand the molecular interactions driving the binding.
-
Load Results: Open the receptor PDBQT and the output all_poses.pdbqt file in a visualization tool like Discovery Studio or UCSF Chimera.
-
Analyze Interactions: For the pose with the best score, identify key interactions:
-
Hydrogen Bonds: These are strong, directional interactions. For COX-2, key H-bond donors/acceptors include His90, Arg513, and Ser353 .[12][26]
-
Hydrophobic Interactions: The main channel of the COX active site is highly hydrophobic. Look for interactions with residues like Val349, Leu352, Tyr355, Phe518, and Val523 .
-
Selective Interactions: For imidazo[1,2-a]pyridines, a key feature for COX-2 selectivity is the interaction of a bulky group (often a sulfonyl or similar moiety) with the secondary side pocket created by Val523 .[1][27] This interaction is sterically hindered in COX-1 by the larger Ile523 .[10]
-
Conclusion
This application note outlines a robust and validated workflow for the in silico analysis of imidazo[1,2-a]pyridine derivatives as potential COX-1/COX-2 inhibitors. By following these protocols, researchers can effectively screen compounds, predict their binding affinities, and gain crucial insights into the structural determinants of their potency and selectivity. The results from this computational analysis serve as a strong foundation for prioritizing lead compounds for chemical synthesis and subsequent in vitro and in vivo experimental validation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine...: Ingenta Connect [ingentaconnect.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rationale for the observed COX-2/COX-1 selectivity of celecoxib from Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rcsb.org [rcsb.org]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 22. isfcppharmaspire.com [isfcppharmaspire.com]
- 23. m.youtube.com [m.youtube.com]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines Utilizing Air as a Benign Oxidant
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Imperative for Greener Synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic and material science applications.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[1][2] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic agent) underscore the pharmaceutical importance of this chemical framework.[1][4] Consequently, the development of efficient and sustainable synthetic methodologies to access these valuable molecules is of paramount interest to the drug development and chemical synthesis communities.
Traditionally, the synthesis of imidazo[1,2-a]pyridines has involved multi-step procedures, often requiring harsh reagents and leading to the generation of stoichiometric waste. In alignment with the principles of green chemistry, there is a pressing need for methodologies that are not only efficient but also environmentally benign.[5][6] This application note details a robust and versatile one-pot synthesis of functionalized imidazo[1,2-a]pyridines that leverages atmospheric air as the sole oxidant. This approach offers several advantages, including operational simplicity, high atom economy, and the avoidance of toxic and costly oxidizing agents.[7][8][9] The protocols described herein are particularly relevant for researchers in medicinal chemistry and process development seeking to streamline the synthesis of imidazo[1,2-a]pyridine libraries.
Mechanistic Insights: The Role of Copper Catalysis and Aerobic Oxidation
The one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners, such as ketones, alkynes, or nitroolefins, is often facilitated by a copper catalyst.[4][7][10][11][12] While the precise mechanism can vary depending on the specific substrates and reaction conditions, a general catalytic cycle for the reaction of a 2-aminopyridine with a ketone is illustrated below.
The reaction is believed to proceed through a cascade of events initiated by the formation of an enamine intermediate from the 2-aminopyridine and the ketone. The copper(I) catalyst plays a crucial role in the subsequent steps. A plausible mechanism involves the coordination of the enamine to the copper center, followed by an oxidative cyclization.[13] Molecular oxygen from the air serves as the terminal oxidant, regenerating the active copper catalyst and producing water as the only byproduct.[14] In some variations of this reaction, a copper(II) salt is used as the catalyst precursor, which is then reduced in situ to the active copper(I) species.[4][10] The aerobic nature of this process makes it highly attractive from a green chemistry perspective, as it utilizes a readily available, non-polluting oxidant.[7]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines.
Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Detailed Experimental Protocol
This protocol provides a general procedure for the copper-catalyzed, one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine from a 2-aminopyridine and a ketone.
Materials:
-
2-Aminopyridine derivative (1.0 mmol, 1.0 equiv)
-
Ketone derivative (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), the ketone derivative (1.2 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent Addition: Add dimethylformamide (5 mL) to the flask.
-
Reaction Execution: Attach a reflux condenser to the flask and place it in a preheated oil bath or heating mantle. Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction is open to the air through the condenser.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Substrate Scope and Optimization
The described one-pot synthesis is tolerant of a wide range of functional groups on both the 2-aminopyridine and the ketone starting materials.[13][15] A summary of representative substrate scope is presented in the table below.
| Entry | 2-Aminopyridine Substituent | Ketone | Product | Yield (%) |
| 1 | H | Acetophenone | 2-Phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 5-Cl | Acetophenone | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 4-Me | Propiophenone | 7-Methyl-3-methyl-2-phenylimidazo[1,2-a]pyridine | 78 |
| 4 | H | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 90 |
| 5 | H | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 75 |
Optimization Considerations:
-
Catalyst: While CuI is commonly used, other copper sources such as CuBr and Cu(OAc)₂ can also be effective.[7][10] The optimal catalyst may vary depending on the specific substrates.
-
Solvent: High-boiling polar aprotic solvents like DMF and NMP are generally preferred to ensure sufficient solubility of the reactants and to facilitate the reaction at elevated temperatures.[13]
-
Temperature: The reaction temperature is a critical parameter, with optimal temperatures typically ranging from 100 to 140 °C.
-
Atmosphere: While the reaction utilizes atmospheric oxygen, in some cases, bubbling air or oxygen through the reaction mixture can enhance the reaction rate.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors that allow for self-validation of the experimental process.
-
Expected Outcomes: A successful reaction will show the consumption of the starting materials (2-aminopyridine and ketone) and the formation of a new, more nonpolar spot on the TLC plate corresponding to the imidazo[1,2-a]pyridine product. The isolated product should be a stable solid or oil, and its structure can be unequivocally confirmed by standard spectroscopic techniques (NMR and HRMS).
-
Potential Pitfalls and Troubleshooting:
-
Low or No Conversion: If the reaction does not proceed to completion, consider the following:
-
Catalyst Inactivity: The copper(I) catalyst can be sensitive to oxidation. Ensure that the catalyst is of good quality.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Poor Oxygen Transfer: Ensure the reaction is open to the air. In some cases, gentle bubbling of air through the mixture might be necessary.
-
-
Formation of Side Products: The formation of byproducts can sometimes be observed. This can often be mitigated by optimizing the reaction temperature and time. Overheating or prolonged reaction times may lead to decomposition.
-
Difficult Purification: Some imidazo[1,2-a]pyridine products can be challenging to purify due to their polarity. Careful selection of the eluent system for column chromatography is crucial.
-
Conclusion
The one-pot synthesis of functionalized imidazo[1,2-a]pyridines using air as the oxidant represents a significant advancement in the field of heterocyclic chemistry. This methodology is not only highly efficient and versatile but also aligns with the principles of green chemistry by utilizing a benign and readily available oxidant. The detailed protocol and application notes provided herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling the streamlined synthesis of this important class of compounds.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Asymmetric Oxidation Using Air as Oxidant [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 14. Air-Metal catalyst transition-metal catalyzed reactions using molecular oxygen - Wordpress [reagents.acsgcipr.org]
- 15. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 886363-98-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and overcome common challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities.[3] The target molecule is typically synthesized via a two-stage process:
-
Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core by reacting a substituted 2-aminopyridine with an α-halocarbonyl compound.
-
Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.
This guide will break down each stage, providing detailed protocols, troubleshooting for potential issues, and a comprehensive FAQ section.
Visualizing the Workflow
To provide a clear overview of the synthesis, the following workflow diagram illustrates the key stages and decision points.
Caption: General workflow for the synthesis of this compound.
Stage 1: Cyclocondensation to Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
The foundational step in this synthesis is the cyclocondensation reaction between 4-fluoro-2-aminopyridine and ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, forms the core heterocyclic structure.[4]
Experimental Protocol: Cyclocondensation
| Step | Procedure | Expert Notes & Rationale |
| 1. Reagent Preparation | To a solution of 4-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10-15 mL per gram of aminopyridine), add ethyl bromopyruvate (1.05 eq) dropwise at room temperature under a nitrogen atmosphere. | Anhydrous conditions are crucial to prevent side reactions of the highly reactive ethyl bromopyruvate. A slight excess of the pyruvate ensures complete consumption of the starting aminopyridine. |
| 2. Reaction | Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Refluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate. TLC monitoring is essential to determine the point of maximum product formation and to avoid potential degradation with prolonged heating. |
| 3. Work-up | After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction, until the pH is ~8. | Neutralization is critical to deprotonate the product and facilitate its extraction into an organic solvent. The hydrobromide salt is often less soluble and may precipitate upon cooling. |
| 4. Extraction | Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. | Ethyl acetate is a good solvent for the ester product. Washing with brine removes residual water and inorganic salts. |
| 5. Purification | Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. | Column chromatography is typically necessary to remove unreacted starting materials and any side products, yielding the pure ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. |
Troubleshooting Guide: Cyclocondensation
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Inactive ethyl bromopyruvate. 2. Insufficient reaction temperature or time. 3. Low purity of 4-fluoro-2-aminopyridine. | 1. Ethyl bromopyruvate is moisture-sensitive; use freshly opened or distilled reagent. 2. Ensure the reaction is at a full reflux and extend the reaction time, monitoring by TLC. 3. Verify the purity of the starting aminopyridine by NMR or melting point. |
| Multiple Spots on TLC, Low Yield of Desired Product | 1. Formation of regioisomers. 2. Polymerization or degradation of starting materials or product. 3. Side reactions with impurities. | 1. While the reaction is generally regioselective, alternative cyclization pathways can occur. Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. 2. Avoid excessively long reaction times and high temperatures. Ensure an inert atmosphere to prevent oxidative degradation. 3. Use high-purity, anhydrous solvents and reagents. |
| Difficulty in Isolating the Product | 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Perform additional extractions with ethyl acetate or a more polar solvent like dichloromethane. 2. Add a small amount of brine to the extraction funnel to help break the emulsion. |
Stage 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions, with basic hydrolysis generally being preferred to avoid potential degradation of the acid-sensitive imidazo[1,2-a]pyridine ring.
Experimental Protocol: Basic Hydrolysis
| Step | Procedure | Expert Notes & Rationale |
| 1. Reaction Setup | Dissolve the ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq). | A co-solvent system is used to ensure the solubility of both the ester and the inorganic base. An excess of base drives the reaction to completion. LiOH is often preferred for its higher reactivity at lower temperatures. |
| 2. Reaction | Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC. | Gentle heating can accelerate the hydrolysis. Overheating should be avoided to prevent potential side reactions. |
| 3. Work-up & Isolation | Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material. | This washing step is crucial for removing non-polar impurities before the acidification and precipitation of the desired carboxylic acid. |
| 4. Acidification | Cool the aqueous layer in an ice bath and slowly add a 1M aqueous solution of hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate of the carboxylic acid should form. | Slow, controlled acidification is important to obtain a crystalline product. The isoelectric point of the product is where its solubility is at a minimum. |
| 5. Purification | Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water. | Washing with cold water removes residual inorganic salts. Recrystallization is a powerful technique for obtaining a highly pure final product. |
Troubleshooting Guide: Hydrolysis
| Problem | Potential Cause(s) | Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient amount of base. 2. Short reaction time or low temperature. 3. Poor solubility of the ester. | 1. Increase the equivalents of base to 2.5-3.0 eq. 2. Increase the reaction time and/or temperature, monitoring carefully by TLC. 3. Increase the proportion of the organic co-solvent (e.g., ethanol or THF) to improve solubility. |
| Low Yield of Precipitated Product | 1. The product is partially soluble in the acidic aqueous solution. 2. The pH was not adjusted to the optimal point for precipitation. 3. Decarboxylation of the product. | 1. After filtration, extract the acidic filtrate with ethyl acetate to recover any dissolved product. 2. Carefully adjust the pH, monitoring for the point of maximum precipitation. 3. Avoid excessive heating during hydrolysis, as imidazo[1,2-a]pyridine-2-carboxylic acids can be susceptible to decarboxylation under harsh conditions. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Rapid precipitation. | 1. Ensure the aqueous solution is thoroughly washed with a non-polar solvent before acidification. 2. Add the acid slowly with vigorous stirring in an ice bath to promote the formation of a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclocondensation reaction?
While some variations of this reaction are performed without an added base, a non-nucleophilic base like sodium bicarbonate can be beneficial. It neutralizes the hydrobromic acid that is formed as a byproduct of the reaction. This can prevent the formation of the hydrobromide salt of the unreacted 2-aminopyridine, which is less nucleophilic and can slow down the reaction.
Q2: Can I use a different α-halocarbonyl compound?
Yes, other α-halocarbonyl compounds can be used to introduce different substituents at the 2-position of the imidazo[1,2-a]pyridine ring. For example, using 3-bromo-2-oxopropanoic acid would directly yield the carboxylic acid, potentially eliminating the need for a separate hydrolysis step. However, this reagent is generally less stable and more expensive than its ester counterpart.
Q3: My final product shows a broad peak in the NMR spectrum for the carboxylic acid proton. Is this normal?
Yes, this is very common. The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet. Its presence is a good indication of the successful hydrolysis of the ester.
Q4: Are there any specific safety precautions I should take?
Ethyl bromopyruvate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The starting material, 4-fluoro-2-aminopyridine, is also toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q5: What are the expected spectroscopic data for the final product?
For this compound, you can expect the following:
-
¹H NMR: Characteristic signals for the protons on the imidazo[1,2-a]pyridine core, with splitting patterns influenced by the fluorine atom. The carboxylic acid proton will appear as a broad singlet, typically downfield.
-
¹³C NMR: Signals corresponding to the eight carbon atoms in the molecule. The fluorine atom will cause splitting of the signals of nearby carbon atoms (C-F coupling).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₈H₅FN₂O₂).[1]
References
- 1. CAS 886363-98-0 | this compound - Synblock [synblock.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Optimizing Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
Welcome to our dedicated technical support center for the synthesis of imidazo[1,2-a]pyridines via copper catalysis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction yields, minimize impurities, and troubleshoot common issues encountered during this versatile and important transformation. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance.[1][2]
This resource is structured to provide rapid answers through our Frequently Asked Questions (FAQs) section, followed by in-depth analysis and actionable protocols in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: My reaction is not yielding any product. What are the most common initial checks?
A: A complete lack of product often points to a fundamental issue with one of the core reaction components. Start by verifying the following:
-
Catalyst Activity: The active catalytic species is typically Cu(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has been stored under an inert atmosphere to prevent oxidation to the less active Cu(II) state.
-
Inert Atmosphere: While some protocols use air as an oxidant, many copper-catalyzed cross-coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation.[3] If your specific protocol does not explicitly call for air, ensure your reaction is set up under a thoroughly inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Verify the purity of your 2-aminopyridine and carbonyl compound or other coupling partners. Impurities can poison the catalyst or lead to unwanted side reactions.
Q2: My yields are consistently low. What are the key parameters to optimize?
A: Low yields are a common challenge and can often be rectified by systematic optimization of the reaction conditions. The key parameters to investigate are:
-
Ligand Choice: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the catalytic cycle. If you are not using a ligand, or if your current ligand is underperforming, screening a panel of ligands is highly recommended. Diamine and phenanthroline-based ligands are often effective.[4]
-
Base Selection: The choice and quality of the base are crucial. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The particle size and dryness of the base can significantly impact reaction rates.
-
Solvent: The solvent can influence the solubility of your reagents and the stability of the catalytic species. Polar aprotic solvents like DMF, DMSO, and dioxane are frequently employed.[5]
-
Temperature: While traditional Ullmann-type reactions required high temperatures, modern ligand-accelerated systems often run under milder conditions. If you observe decomposition, consider lowering the temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial.
Q3: I am observing a significant amount of a side product that appears to be my starting material without the halide (e.g., debromination). What causes this?
A: The formation of a dehalogenated starting material is a common side reaction in copper-catalyzed cross-couplings. This is often caused by protic impurities, such as water, in the reaction mixture. Ensure that you are using anhydrous solvents and that your glassware is thoroughly dried before use.
Q4: How do the electronic properties of my substrates affect the reaction?
A: The electronic nature of both the 2-aminopyridine and the coupling partner can significantly influence the reaction outcome. Generally, electron-rich 2-aminopyridines tend to give better yields than their electron-deficient counterparts.[5] Similarly, the electronics of the other coupling partner will affect its reactivity in the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yields are the most frequent and frustrating issues. A systematic approach to troubleshooting is essential.
A low yield is a result of either a slow or stalled catalytic cycle or the prevalence of side reactions that consume starting materials. The copper catalyst, its oxidation state, and its coordination environment are central to the reaction's success.
Caption: General troubleshooting workflow for low-yield reactions.
-
Catalyst and Reagent Quality Control:
-
Protocol: Before starting a series of experiments, test a new bottle of your copper(I) salt (e.g., CuI) and your ligand. If you suspect your substrates are impure, purify them by recrystallization or chromatography. Amines can often be purified by passing them through a short plug of activated alumina.
-
-
Systematic Optimization of Reaction Parameters:
-
Experimental Protocol for Optimization:
-
Set up a parallel reaction block or a series of small-scale reactions (0.1-0.5 mmol).
-
To each reaction vessel, add the 2-aminopyridine, the coupling partner, and the base.
-
In a separate vial, prepare a stock solution of the copper catalyst and the ligand in the solvent.
-
Add the catalyst/ligand solution to each reaction vessel.
-
Seal the vessels, and if necessary, purge with an inert gas.
-
Run the reactions at the desired temperature for a set amount of time.
-
Analyze the crude reaction mixture by a quantitative method like LC-MS or GC-MS with an internal standard to determine the yield.
-
-
Optimization Table: Use a structured approach to screen variables.
-
| Parameter | Conditions to Screen | Rationale & Key Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂ | Cu(I) salts are generally preferred as they are the active species. Cu(II) salts can also be effective, often in reactions involving an oxidant. |
| Ligand | None, 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine | Ligands stabilize the Cu(I) state and facilitate oxidative addition and reductive elimination. Diamine ligands are particularly effective for C-N bond formation.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | The base is crucial for deprotonating the nucleophile and regenerating the catalyst. Its strength and solubility can significantly impact the reaction rate. |
| Solvent | DMF, Dioxane, Toluene, DMSO | The solvent affects the solubility of reagents and the stability of intermediates. For reactions requiring higher temperatures, a high-boiling point solvent is necessary. |
| Temperature | 80 °C, 100 °C, 120 °C | Temperature affects reaction kinetics. However, higher temperatures can also lead to catalyst decomposition and side product formation. |
Issue 2: Formation of Side Products and Purification Challenges
The formation of side products not only reduces the yield of the desired imidazo[1,2-a]pyridine but also complicates its purification.
-
Homocoupling of Starting Materials: This can occur with both the 2-aminopyridine and the coupling partner, especially if the reaction conditions are too harsh or if the catalytic cycle is inefficient.
-
Products of Incomplete Cyclization: Depending on the specific reaction mechanism, intermediates may be stable enough to be isolated as side products if the final cyclization step is slow.
-
Solvent-Derived Impurities: Some solvents, like DMF, can participate in side reactions under certain conditions, leading to formylated byproducts.
-
Lowering Reaction Temperature: If you observe significant side product formation, try running the reaction at a lower temperature. This can often improve selectivity for the desired reaction pathway.
-
Adjusting Stoichiometry: Using a slight excess of one of the starting materials can sometimes push the reaction to completion and minimize the formation of homocoupled products.
-
Ligand Modification: The steric and electronic properties of the ligand can influence the selectivity of the reaction. Screening different ligands may help to suppress the formation of unwanted side products.
-
Removal of Copper Catalyst:
-
Aqueous Wash: After the reaction is complete, quenching with an aqueous solution of ammonia or ammonium chloride can help to complex the copper and facilitate its removal into the aqueous layer during extraction.
-
Filtration: In some cases, the copper catalyst may precipitate out of the reaction mixture upon cooling. Filtration through a pad of Celite® can effectively remove these solid residues.
-
Silica Gel Chromatography: Copper residues can sometimes be challenging to remove completely by extraction. Running a silica gel column with a solvent system that includes a small amount of a chelating agent, such as ethylenediamine, can be effective.
-
-
Chromatographic Separation:
-
Standard silica gel chromatography is typically effective for purifying imidazo[1,2-a]pyridines. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
If the desired product and a side product have very similar polarities, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Mechanistic Insights and the "Why"
A deeper understanding of the reaction mechanism can provide valuable insights into why certain troubleshooting steps are effective.
Generalized Catalytic Cycle:
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines can proceed through various mechanistic pathways depending on the specific starting materials. However, a common theme involves the coordination of the reactants to the copper center, followed by a series of transformations that ultimately lead to the formation of the heterocyclic product and regeneration of the active catalyst.
Caption: A simplified representation of a plausible catalytic cycle.
This simplified cycle highlights the key stages where problems can arise. For instance, if the coordination of the reactants is poor due to steric hindrance, the reaction will be slow. If the intramolecular cyclization step has a high activation energy, the reaction may require higher temperatures. Understanding these fundamental steps allows for more rational and effective troubleshooting.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.
Section 1: Understanding the Compound - FAQs
This section addresses the fundamental physicochemical properties of this compound that are critical to understanding its solubility behavior.
Q1: What are the basic molecular and physical properties of this compound?
A1: Understanding the foundational properties of a compound is the first step in troubleshooting its solubility. This compound is a heterocyclic compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| Appearance | Solid (assumed) | General Knowledge |
| Predicted XlogP | 1.7 |
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The fluorine atom at the 7th position significantly influences the compound's electronic properties, reactivity, and, importantly, its solubility.
Q2: What does the predicted XlogP value tell us about its solubility?
A2: The predicted XlogP of 1.7 suggests that this compound has a moderate degree of lipophilicity. While not extremely hydrophobic, this value indicates that the compound will likely have limited solubility in purely aqueous media. The "Rule of Five," a guideline for predicting drug absorption, suggests that poor absorption or permeation is more likely for compounds with a logP greater than 5. While our compound is well below this threshold, the positive XlogP value is a key indicator of potential solubility challenges.
Q3: What are the acidic and basic centers of the molecule and how do they influence solubility?
A3: The molecule possesses both an acidic functional group (the carboxylic acid) and basic nitrogen atoms within the imidazo[1,2-a]pyridine ring system.
-
Acidic Center: The carboxylic acid group (-COOH) is the primary acidic center. The pKa of this group is crucial as it determines the pH at which the molecule will be ionized.
-
Basic Centers: The nitrogen atoms in the heterocyclic ring system are basic. The pyridine-like nitrogen is the more basic of the two.
The presence of both acidic and basic moieties makes this an amphoteric molecule. Its net charge, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution.
Q4: What is the predicted pKa of this compound and its significance?
The interplay of these pKa values is critical. At a pH below the carboxylic acid pKa, the molecule will be protonated and carry a net positive charge. At a pH above the pKa of the basic nitrogen's conjugate acid, the molecule will be deprotonated at the carboxylic acid and be neutral at the nitrogen, carrying a net negative charge. The pH at which the molecule has no net charge is its isoelectric point (pI). Solubility is typically at its minimum at the pI.
Section
Technical Support Center: Enhancing the In Vivo Stability of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for enhancing the stability of this compound for in vivo studies. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] However, like many heterocyclic compounds, derivatives can face challenges with metabolic stability, solubility, and rapid clearance in vivo, which can mask their true therapeutic potential.[2][3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific stability issues you may encounter during your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental chemical and biological properties of this compound that contribute to its potential instability.
Q1: What are the primary stability concerns for this compound in a biological system?
A1: The stability concerns for this molecule are twofold, stemming from its two key structural features: the imidazo[1,2-a]pyridine core and the carboxylic acid group.
-
Metabolic Liability of the Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) oxidases in the liver.[4] Oxidation can occur at various positions on the ring, leading to hydroxylated metabolites that are more polar and easily excreted. The fluorine atom at the 7-position may block metabolism at that site, but other positions remain vulnerable.[5]
-
Reactivity and Clearance via the Carboxylic Acid: The carboxylic acid group, while often crucial for target engagement, presents significant pharmacokinetic challenges.[6] It is ionizable, meaning at physiological pH (~7.4), it will exist predominantly in its deprotonated, carboxylate form. This high polarity can limit cell membrane permeability and make the compound a substrate for active renal clearance transporters, leading to a short half-life.[7] Furthermore, it can undergo Phase II metabolism to form acyl glucuronides, which can be reactive or rapidly excreted.[8]
Q2: How does the carboxylic acid functional group specifically impact the compound's in vivo behavior?
A2: The carboxylic acid group is a major determinant of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Most carboxylic acids have a pKa value between 3.5 and 4.5, causing them to be ionized under physiological conditions.[9] This has several consequences:
-
Poor Permeability: The negative charge of the carboxylate form significantly hinders passive diffusion across lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. This can lead to low oral bioavailability.[10]
-
High Plasma Protein Binding: The ionized group can contribute to high binding to plasma proteins like albumin, which can limit the concentration of free, active drug available to reach the target tissue.
-
Rapid Elimination: The polarity of the molecule makes it a prime candidate for rapid excretion by the kidneys.
-
pH-Dependent Solubility: The compound will exhibit low solubility in the acidic environment of the stomach and higher solubility in the more neutral pH of the intestines. This pH-dependent solubility can pose challenges for consistent oral absorption.[11]
Section 2: Troubleshooting In Vivo Study Failures
When promising in vitro data doesn't translate to in vivo success, a systematic investigation is required. This section provides a logical framework for troubleshooting.
Q3: My compound shows excellent in vitro activity but has poor or no efficacy in my animal model. What are the likely causes?
A3: This is a classic and frequent challenge in drug discovery. The discrepancy almost always points to a pharmacokinetic (PK) or drug delivery issue rather than a pharmacodynamic one. The compound is likely not reaching its target in sufficient concentration for a sufficient duration. The flowchart below outlines a systematic approach to diagnose the problem.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Section 3: Strategic Solutions & Experimental Protocols
Once instability is identified as the root cause, several strategies can be employed. This section details practical approaches with step-by-step protocols.
Strategy 1: Formulation-Based Enhancement
Before attempting chemical modification, optimizing the delivery vehicle is often the most direct solution.
Q4: How can I improve the aqueous solubility and stability of my compound for oral or IP dosing?
A4: Improving solubility is critical for achieving adequate absorption. Several formulation strategies can be employed to keep the drug in solution.[11][12]
-
pH Adjustment: For a carboxylic acid, raising the pH of the vehicle will ionize the acid group, increasing its aqueous solubility. However, this may not be suitable for oral dosing due to the stomach's acidity and can impact stability.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG-400, DMSO, ethanol) can significantly increase the solubility of hydrophobic compounds.
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming an "inclusion complex" that is highly water-soluble.[11] This is a very common and effective technique.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex for Oral Gavage
Objective: To prepare a 10 mg/mL solution of this compound in a 40% (w/v) aqueous solution of Hydroxypropyl-β-Cyclodextrin (HPβCD).
Rationale: HPβCD is a widely used, safe excipient that enhances the solubility of lipophilic drugs by forming a water-soluble inclusion complex, thereby improving bioavailability.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Purified Water (e.g., Milli-Q)
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare the Vehicle: Weigh 4 g of HPβCD and add it to a beaker or flask. Add purified water to a final volume of 10 mL to create a 40% (w/v) solution.
-
Stir to Dissolve: Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the HPβCD is fully dissolved. The solution should be clear. Gentle warming (to ~40°C) can accelerate dissolution.
-
Add the Compound: Weigh 100 mg of this compound.
-
Form the Complex: Slowly add the powdered compound to the stirring HPβCD solution. A suspension will likely form initially.
-
Facilitate Complexation: Continue stirring the mixture vigorously for at least 4-6 hours at room temperature. Sonication in a bath sonicator for 15-30 minute intervals can significantly aid in dissolving the compound and forming the complex.
-
Final Check: After stirring/sonication, visually inspect the solution. It should be a clear, particle-free solution. If particulates remain, continue the process or consider that you may have exceeded the complexation capacity.
-
Storage: Store the final formulation at 4°C, protected from light. Always check for precipitation before dosing.
| Component | Purpose | Example Concentration | Notes |
| This compound | Active Pharmaceutical Ingredient (API) | 1 - 10 mg/mL | Target concentration depends on desired dose. |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | Solubilizing / Complexing Agent | 20 - 40% (w/v) | Higher concentrations increase solubilizing power but also viscosity. |
| Purified Water | Vehicle | q.s. to final volume | Can be buffered (e.g., with phosphate buffer) if pH control is needed. |
Strategy 2: The Prodrug Approach
If formulation changes are insufficient, chemical modification is the next step. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo, typically by enzymatic action.[13]
Q5: What is a prodrug strategy and how can it help stabilize my compound?
A5: For carboxylic acids, the most common prodrug strategy is esterification.[7] By converting the polar carboxylic acid into a more lipophilic, neutral ester, you can overcome several barriers:
-
Increased Permeability: The neutral ester can more easily pass through cell membranes via passive diffusion, potentially increasing oral absorption.[10]
-
Protection from Metabolism: Masking the carboxylic acid can prevent it from being a substrate for Phase II conjugation enzymes or efflux transporters until after it has been absorbed.
-
Controlled Release: Once absorbed and in circulation, the ester is cleaved by ubiquitous esterase enzymes in the plasma, liver, and other tissues to release the active carboxylic acid parent drug.[7]
Caption: The ester prodrug concept for enhancing bioavailability.
Protocol 2: General Concept for Synthesis of a Methyl Ester Prodrug
Objective: To mask the carboxylic acid of this compound as a simple methyl ester.
Rationale: A methyl ester is a simple, common prodrug motif that can be readily cleaved by esterases in vivo. This protocol describes a general method; specific reaction conditions (solvent, temperature, time) may require optimization.
Reaction Scheme: this compound + Methanol --(Acid Catalyst, e.g., H₂SO₄ or SOCl₂)--> Methyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate + H₂O
General Procedure Concept:
-
Dissolve the starting carboxylic acid in an excess of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a stoichiometric amount of thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature or gently reflux for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure methyl ester.
Section 4: Analytical Methods for Stability Assessment
Validating any stability enhancement strategy requires robust analytical methods.
Q6: What analytical method should I use to confirm the stability of my compound or prodrug in plasma?
A6: The gold standard for assessing stability in biological matrices is an in vitro plasma stability assay analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] This method is highly sensitive and specific, allowing you to quantify the disappearance of the parent compound over time.
Protocol 3: In Vitro Plasma Stability Assay using LC-MS/MS
Objective: To determine the rate of degradation of a test compound in plasma from a relevant species (e.g., mouse, rat, human) over a 2-hour period.
Rationale: This assay mimics the conditions a drug would experience in the bloodstream, identifying susceptibility to plasma enzymes like esterases and proteases. It is critical for evaluating both parent drug stability and the conversion rate of a prodrug.[16]
Materials:
-
Test compound (e.g., this compound or its ester prodrug)
-
Control compound (e.g., a known stable compound and a known unstable compound)
-
Heparinized plasma (from the species of interest, e.g., mouse, rat, human)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 1 mM stock solution of the test compound and control compounds in DMSO.
-
Thaw frozen plasma on ice. Just before use, pre-warm the required volume to 37°C.
-
-
Assay Setup:
-
In a 96-well plate, add 198 µL of pre-warmed plasma to the designated wells for each time point (e.g., 0, 15, 30, 60, 120 minutes).
-
To initiate the reaction, add 2 µL of the 1 mM compound stock to each well (final concentration = 10 µM). Mix gently.
-
-
Incubation:
-
Place the plate in an incubator at 37°C.
-
-
Time Point Sampling:
-
At each designated time point (T=0, 15, 30, 60, 120 min), take a 50 µL aliquot from the appropriate well.
-
Immediately quench the reaction by adding the 50 µL aliquot to a new plate containing 150 µL of ice-cold ACN with the internal standard. The ACN precipitates plasma proteins and stops enzymatic activity.[8]
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring for the parent compound and the internal standard.
-
-
Data Calculation:
-
Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.
-
Plot the % Remaining vs. Time. From this plot, the half-life (t½) and intrinsic clearance can be calculated.
-
Caption: Experimental workflow for the in vitro plasma stability assay.
| Time Point (min) | % Compound Remaining | Stability Classification |
| 120 | > 90% | High Stability |
| 120 | 50 - 90% | Moderate Stability |
| 120 | < 50% | Low Stability |
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 12. jocpr.com [jocpr.com]
- 13. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals like zolpidem and zolimidine.[1][2] However, scaling up its synthesis introduces challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.[3]
This document provides practical, experience-driven advice in a question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) on Scale-Up Strategy
This section addresses high-level strategic questions that should be considered before initiating a scale-up campaign.
Q1: What are the primary safety concerns when scaling up imidazo[1,2-a]pyridine synthesis?
A1: Safety is the most critical consideration. The primary hazards shift from chemical handling at the lab scale to process-related risks at the pilot scale.
-
Thermal Runaway: Many common syntheses, such as the condensation of 2-aminopyridines with α-haloketones or multi-component reactions, are exothermic.[3][4] As you increase the scale, the reactor's volume increases by the cube of its radius (r³), while the surface area available for heat dissipation only increases by the square (r²).[5] This disparity can lead to an uncontrolled temperature increase, or thermal runaway, potentially causing solvent boiling, pressure buildup, and reactor failure.[3][6] It is crucial to perform reaction calorimetry to understand the heat of reaction and the Maximum Temperature of Synthesis Reaction (MTSR) before scaling up.[3]
-
Reagent and By-product Hazards: The use of reagents like α-bromoketones requires careful handling to avoid exposure. On a larger scale, the generation of gaseous by-products (e.g., HBr) can lead to significant pressure buildup if not properly vented.
-
Process Control: Failure of cooling systems or stirrers can quickly turn a controlled process into a hazardous event.[3] Always have a documented emergency plan, including a method to quickly quench the reaction if necessary.
Q2: How do I choose the most suitable synthetic route for a large-scale reaction?
A2: The best route for lab-scale discovery may not be optimal for large-scale production. Key factors for selection include:
-
Atom Economy and Cost: Multi-component reactions (MCRs) are often advantageous as they combine several steps into one pot, increasing efficiency and reducing waste.[7][8] Routes that use inexpensive and readily available starting materials and catalysts (e.g., iodine or copper salts over palladium) are preferred.[9][10]
-
Robustness and Scalability: Look for reactions that have been demonstrated on a gram scale or larger in the literature.[1][11][12] Procedures that are insensitive to minor variations in reagent quality or reaction conditions are more robust. Metal-free and solvent-free conditions, where applicable, can simplify the process and reduce environmental impact.[13][14]
-
Work-up and Purification: A route that results in a product that can be easily isolated by crystallization is far superior to one that requires extensive chromatography. Consider the physical properties of the target molecule early in development.
Q3: What are the key differences in reaction monitoring between lab-scale and pilot-scale?
A3: Monitoring transitions from periodic, manual sampling to continuous, automated analysis.
-
Lab-Scale: Thin-Layer Chromatography (TLC) and sampling for High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common. These methods are effective for small volumes but are not practical for real-time control of a large reactor.
-
Pilot-Scale: Process Analytical Technology (PAT) is employed for real-time understanding and control. This can include in-situ probes like Fourier-Transform Infrared (FTIR) or Raman spectroscopy to track the disappearance of reactants and the appearance of products. Automated HPLC systems can also be configured for periodic, unattended sampling and analysis. The goal is to monitor Critical Process Parameters (CPPs) to ensure the reaction stays within its defined operational space.
Q4: Which purification methods are most suitable for large-scale production of these derivatives?
A4: The focus shifts from high-resolution separation to high-throughput, cost-effective methods.
| Purification Method | Laboratory Scale Suitability | Pilot/Manufacturing Scale Suitability | Key Considerations |
| Flash Chromatography | Very High | Very Low | High solvent consumption, labor-intensive, and not cost-effective for multi-kilogram quantities. Reserved for very high-value products or removal of challenging impurities. |
| Crystallization | High | Very High | The preferred method. Highly scalable, cost-effective, and can provide very high purity. Requires significant development to find suitable solvent systems and control crystal morphology. |
| Liquid-Liquid Extraction | Very High | Very High | Excellent for initial work-up to remove inorganic salts and water-soluble impurities. A standard unit operation in scale-up. |
| Trituration/Slurrying | High | High | Effective for removing minor impurities that have different solubility profiles from the main product. Often used as a final polishing step. |
Section 2: Troubleshooting Guide
This section addresses specific experimental problems encountered during scale-up.
Q: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What could be the cause?
A: This is a common issue stemming from mass and heat transfer limitations.
-
Cause - Inefficient Mixing: In a large reactor, simply increasing the stir speed may not be sufficient. Dead zones with poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate the reactor's mixing efficiency. The impeller type (e.g., pitched-blade turbine vs. anchor) and position are critical. For heterogeneous reactions, such as those using a solid-supported catalyst, ensuring the solid remains suspended is vital.[4]
-
-
Cause - Poor Temperature Control: An undetected exotherm can lead to the decomposition of reactants, intermediates, or the final product.
-
Solution: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is at the correct temperature. Use a calibrated internal temperature probe, not just a sensor on the reactor wall.[5] The rate of reagent addition is a key parameter for controlling the reaction temperature; a slower addition rate will generate heat more slowly, allowing the cooling system to keep up.[3]
-
-
Cause - Reagent Stability/Quality: The longer reaction and work-up times on a larger scale can lead to the degradation of sensitive reagents or products. The quality and impurity profile of reagents from a different, large-scale supplier may also differ.
-
Solution: Test the stability of all components under the proposed reaction conditions. Always qualify new batches of starting materials to ensure they meet the required specifications.
-
Q: I'm observing new, significant impurities that were not present in my small-scale runs. Why is this happening?
A: The formation of new impurities often points to changes in the reaction kinetics due to scale.
-
Cause - Bimolecular Side Reactions: Slower addition of a key reagent on a large scale can change the instantaneous concentration ratios in the reactor. This can favor side reactions, such as dimerization or polymerization of a reactive intermediate, that were negligible on a small scale.
-
Solution: Analyze the plausible reaction mechanism to identify potential side reactions.[9] For example, in syntheses starting from 2-aminopyridine, ensure conditions do not favor unwanted reactions at other nucleophilic sites. Adjusting the addition profile or reaction temperature can often mitigate these issues.
-
-
Cause - Extended Reaction Time at Elevated Temperature: Keeping the reaction mixture at a high temperature for a longer period can promote the formation of thermal degradation products.
-
Solution: Optimize the reaction to run for the shortest time necessary for completion. Once the reaction is complete based on in-process controls, cool it down promptly before beginning the work-up.
-
Q: The reaction is highly exothermic and difficult to control. How can I manage the temperature safely?
A: Managing a strong exotherm is a critical safety and process control challenge.
-
Solution 1 - Controlled Addition (Semi-Batch Operation): Instead of charging all reactants at once (batch mode), add the most reactive component slowly over time. This allows you to control the rate of heat generation directly. The addition can be linked via a feedback loop to the internal temperature, pausing the addition if the temperature exceeds a set limit.
-
Solution 2 - Dilution: Increasing the solvent volume can increase the overall heat capacity of the mixture, buffering temperature spikes. However, this reduces reactor throughput and increases solvent costs, so a balance must be found.
-
Solution 3 - Use a Lower Reaction Temperature: While this will slow the reaction rate, it provides a larger safety margin. The reaction time will be longer, but the process will be safer and more controllable.
-
Solution 4 - Reactor Choice: Ensure the reactor has sufficient cooling capacity for the planned scale and the measured heat of reaction.[3]
Section 3: Example Scale-Up Workflow & Protocol
This section provides a visual workflow and a detailed protocol for a common imidazo[1,2-a]pyridine synthesis, highlighting key scale-up considerations.
General Scale-Up Workflow Diagram
Caption: A typical workflow for the scale-up synthesis of a pharmaceutical intermediate.
Protocol: Gram-Scale Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from common literature procedures involving the condensation of 2-aminopyridine with an α-haloketone.[4][13]
Reaction: (Self-generated image, not from search results)
Materials:
| Reagent | Amount (g) | Moles | Molar Mass |
| 2-Aminopyridine | 47.0 | 0.50 | 94.11 |
| 2-Bromoacetophenone | 100.0 | 0.50 | 199.05 |
| Sodium Bicarbonate | 63.0 | 0.75 | 84.01 |
| Ethanol | 1000 mL | - | - |
Procedure:
-
Reactor Setup:
-
Charge a 2L, 4-necked round-bottom flask (or jacketed glass reactor) equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a solids addition funnel.
-
Scale-Up Consideration: Ensure the stirrer provides good agitation to keep the sodium bicarbonate suspended. A jacketed reactor allows for precise and uniform temperature control, which is superior to a heating mantle.[5]
-
-
Initial Charge:
-
Add 2-aminopyridine (47.0 g, 0.50 mol) and ethanol (1000 mL) to the reactor.
-
Begin stirring and add sodium bicarbonate (63.0 g, 0.75 mol). Stir the suspension for 15 minutes at room temperature.
-
Scale-Up Consideration: Adding solids via a powder funnel prevents clumping and ensures better dispersion. Sodium bicarbonate is a mild, inexpensive base suitable for scale-up, but ensure its particle size is consistent between batches for reproducible results.
-
-
Reagent Addition & Reaction:
-
Heat the mixture to reflux (approx. 78 °C).
-
Dissolve 2-bromoacetophenone (100.0 g, 0.50 mol) in 200 mL of ethanol. Add this solution dropwise to the refluxing mixture over 1-2 hours.
-
Scale-Up Consideration: This is the key exothermic step. The controlled addition of the α-haloketone is crucial for managing the exotherm. On a pilot scale, this addition would be done via a calibrated pump. A very fast addition could overwhelm the condenser and cooling system.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reflux for an additional 3-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC until the 2-aminopyridine starting material is consumed.
-
Scale-Up Consideration: Clearly define the reaction completion criteria (e.g., <1% of starting material remaining by HPLC area percent).
-
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of ethanol (2 x 50 mL).
-
Combine the filtrates and reduce the volume under vacuum to approximately 200 mL. A precipitate should form.
-
Cool the concentrated slurry in an ice bath for 1 hour.
-
Collect the solid product by filtration, wash with cold water (2 x 100 mL) to remove any remaining salts, and then with a small amount of cold ethanol.
-
Scale-Up Consideration: On a larger scale, a centrifuge or a filter press would be used instead of a Büchner funnel. The choice of anti-solvent (water) and crystallization temperature are critical parameters to optimize for yield and purity.
-
-
Drying:
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected yield: 80-90%. Purity: >98% by HPLC.
-
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helgroup.com [helgroup.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[1,2-a]pyridine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This versatile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its fused bicyclic nature can present challenges in achieving optimal physicochemical properties, particularly cell permeability, which is a critical determinant of a drug's bioavailability and efficacy.[4]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and strategic insights to help you diagnose and overcome permeability issues in your imidazo[1,2-a]pyridine series.
Part 1: Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What's the likely problem?
A1: A significant drop-off in activity between biochemical and cell-based assays strongly suggests poor cell permeability. The compound is likely unable to cross the cell membrane to reach its intracellular target in sufficient concentrations. This is a crucial parameter, as inadequate permeability can lead to low bioavailability and reduced efficacy, regardless of the compound's potency at its target.
Q2: How can I get a quick, initial assessment of my compound's permeability?
A2: A tiered approach is highly recommended. Start with the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6] PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[5][6][7] It's a cost-effective way to rank compounds and get an early read on their ability to passively cross membranes.[5] If PAMPA results are promising, you can then move to more complex, cell-based assays like the Caco-2 permeability assay.[6]
Q3: What are the key physicochemical properties I should focus on to improve the permeability of my imidazo[1,2-a]pyridine compounds?
A3: For passive diffusion, several key properties, often guided by frameworks like Lipinski's "Rule of 5," are critical:[6]
-
Lipophilicity (logP/logD): This measures a compound's partitioning between an oily and an aqueous phase.
-
Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms in a molecule and is related to its hydrogen bonding potential.[8]
-
Molecular Weight (MW): Smaller molecules generally permeate more easily.[8]
-
Hydrogen Bond Donors and Acceptors: A high number of these can hinder a compound's ability to leave the aqueous environment and enter the lipid cell membrane.[8]
-
Number of Rotatable Bonds: Molecular flexibility can sometimes negatively impact permeability.[8]
Q4: My compound has poor PAMPA permeability. What are my immediate next steps?
A4: Poor PAMPA results indicate an issue with passive diffusion. Your primary focus should be on structural modifications to optimize the physicochemical properties mentioned in Q3. Consider strategies like masking polar groups to increase lipophilicity or reducing the number of hydrogen bond donors. It's an iterative process of synthesis and testing to find the right balance.
Q5: My compound has good PAMPA permeability but still fails in cell-based assays. What could be happening?
A5: This discrepancy often points towards two possibilities: active efflux or metabolic instability.
-
Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[9][10]
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes.
The Caco-2 permeability assay is the ideal next step to investigate these possibilities.[11]
Part 2: Troubleshooting Guide - From Assay to Action
This section provides a structured approach to diagnosing and solving permeability problems.
Problem: Low Intracellular Concentration of Imidazo[1,2-a]pyridine Compound
The first step is to systematically determine the root cause of the low intracellular concentration. The following workflow will guide you through the process.
Caption: Troubleshooting workflow for poor cell permeability.
Experimental Protocols & Data Interpretation
The PAMPA assay is a non-cell-based method for predicting passive drug transport.[5] It measures the diffusion of a compound through an artificial membrane, typically a lipid-oil-lipid trilayer.[5]
Detailed Protocol:
-
Membrane Preparation: Coat the wells of a hydrophobic PVDF 96-well filter plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[12] Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Assay Assembly: Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate (donor plate) on top to form a "sandwich".[14]
-
Compound Addition: Add 150-200 µL of the donor solution containing the test compound to the wells of the donor plate.[12][13]
-
Incubation: Incubate the assembly at room temperature for a set period (e.g., 5 to 18 hours).[5][12]
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[13]
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Recommended Next Step |
| < 1 | Low | Structural modification to improve passive diffusion. |
| 1 - 10 | Moderate | Proceed to Caco-2 assay to assess active transport. |
| > 10 | High | Proceed to Caco-2 assay to confirm and rule out efflux. |
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[11][15][16] This makes it suitable for predicting in vivo drug efflux.[11]
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates for approximately 21 days to allow for differentiation into a monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥200 Ω·cm² is generally considered acceptable.[17]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[6]
-
Add the dosing solution with the test compound to the apical (upper) chamber.[6]
-
Add fresh transport buffer to the basolateral (lower) chamber.[6]
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).[6]
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure, but add the test compound to the basolateral chamber and sample from the apical chamber.[6]
-
-
Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[11]
-
Calculations:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Data Interpretation:
| Result | Interpretation | Recommended Action |
| Papp (A-B) is low | Poor passive and/or active uptake. | Focus on structural modifications to improve passive diffusion (see Part 3). |
| Papp (A-B) is high | Good permeability. | Proceed with other ADME assays. |
| Efflux Ratio (ER) > 2 | The compound is likely a substrate for an efflux pump (e.g., P-gp).[16] | See strategies below for mitigating efflux. |
| Efflux Ratio (ER) < 2 | Efflux is not a significant issue. | If cellular activity is still low, investigate metabolic stability. |
Part 3: Medicinal Chemistry Strategies for Enhancing Permeability
Once you have diagnosed the permeability issue, the following strategies can be employed to optimize your imidazo[1,2-a]pyridine compounds.
Caption: Chemical strategies to improve cell permeability.
Optimizing for Passive Diffusion
-
Reduce Polar Surface Area (PSA) and Hydrogen Bonding: The formation of intramolecular hydrogen bonds can shield the polarity of a molecule, which can improve membrane permeability.[18][19] This can be a particularly effective strategy for compounds that are at the edge of or beyond the "Rule of 5" chemical space.[20]
-
Action: Strategically introduce functional groups that can form intramolecular hydrogen bonds. For example, a hydroxyl group positioned near a nitrogen atom in a side chain can form a hydrogen bond that masks the polarity of both groups.
-
-
Modulate Lipophilicity (LogP): While increasing lipophilicity can improve permeability, an excessively high logP can lead to poor solubility and increased metabolic clearance. The goal is to find an optimal balance.
-
Action: Systematically add or remove small lipophilic or hydrophilic groups to find the sweet spot. For instance, adding a methyl or chloro group can increase lipophilicity, while adding a hydroxyl or amino group will decrease it.
-
Mitigating P-gp Efflux
-
Attenuate Basicity (pKa): Many imidazo[1,2-a]pyridines contain basic nitrogen atoms that will be protonated at physiological pH. Positively charged molecules are often poor substrates for passive diffusion and can be recognized by efflux pumps.
The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body.[22] This is a powerful strategy to overcome permeability barriers.[23]
-
Action: Mask a polar functional group that is hindering permeability with a lipophilic promoiety. For example, a carboxylic acid can be converted to an ester. The ester is more lipophilic and can cross the cell membrane more easily. Once inside the cell, esterase enzymes will cleave the ester, releasing the active carboxylic acid. This approach can be used for various functional groups.[22][24]
By systematically applying the diagnostic tools and medicinal chemistry strategies outlined in this guide, you can effectively address the challenge of poor cell permeability in your imidazo[1,2-a]pyridine-based compounds, unlocking their full therapeutic potential.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acs.org [acs.org]
- 24. researchgate.net [researchgate.net]
Navigating the Therapeutic Window: A Technical Guide to Reducing the Cytotoxicity of Imidazo[1,2-a]Pyridine Anticancer Agents
Welcome to the Technical Support Center for our novel imidazo[1,2-a]pyridine-based anticancer agents. This guide is designed for our valued partners in research, science, and drug development. We understand that maximizing the therapeutic potential of this promising class of compounds while minimizing toxicity is a critical challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower your research and development efforts. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and insightful.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your preclinical studies, offering explanations and actionable solutions.
Issue 1: My lead imidazo[1,2-a]pyridine compound shows potent in vitro anticancer activity but has a narrow therapeutic window in vivo due to high toxicity.
Root Cause Analysis:
High in vivo toxicity despite potent in vitro efficacy often points to several factors:
-
Off-Target Kinase Activity: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to interact with the ATP-binding pocket of numerous kinases.[1][2] While your compound may be highly potent against its intended cancer-related kinase, it could also be inhibiting other essential kinases, leading to systemic toxicity.[3][4] For instance, off-target inhibition of kinases crucial for cardiac function can lead to cardiotoxicity.[4][5]
-
Poor Physicochemical Properties: Many imidazo[1,2-a]pyridine derivatives are lipophilic, leading to low aqueous solubility.[6][7] This can result in poor bioavailability, rapid metabolism, and non-specific binding to plasma proteins and tissues, contributing to toxicity.
-
Metabolic Instability: The compound may be metabolized into reactive intermediates that are toxic to healthy cells.
Strategic Solutions:
-
Rational Structural Modification to Enhance Selectivity:
-
Structure-Activity Relationship (SAR) Guided Design: Systematically modify the substituents on the imidazo[1,2-a]pyridine core to improve selectivity. For example, studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown that alterations to the carboxamide moiety can significantly impact both potency and cytotoxicity.[8][9] Larger, more lipophilic biaryl ethers at certain positions have been shown to increase potency, but may also affect the toxicity profile.[10]
-
Computational Modeling: Utilize molecular docking to predict the binding of your compound to both on-target and off-target kinases. This can guide the design of modifications that reduce binding to toxicity-related kinases.
Experimental Protocol: Synthesis of a Less-Toxic Analog (Example: Modifying the 3-Carboxamide Moiety)
This protocol provides a general framework for synthesizing modified 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.
-
Step 1: Synthesis of the Carboxylic Acid Intermediate:
-
React 2-amino-4-methylpyridine with ethyl 2-chloroacetoacetate in the presence of a base to form the ethyl imidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolyze the resulting ester with a base like lithium hydroxide to yield the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.[8]
-
-
Step 2: Amide Coupling:
-
Dissolve the carboxylic acid intermediate in a suitable solvent like DMF.
-
Activate the carboxylic acid using coupling agents such as EDCI and HOBt.
-
Add the desired amine to form the new carboxamide derivative. The choice of amine is critical for modulating activity and toxicity.[8]
-
-
Step 3: Purification and Characterization:
-
Purify the final compound using column chromatography.
-
Characterize the structure using NMR and mass spectrometry.
-
-
-
Formulation Strategies to Improve Drug Delivery and Reduce Off-Target Exposure:
-
Nanoparticle Encapsulation: Encapsulating your hydrophobic imidazo[1,2-a]pyridine compound in a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) can improve its solubility, prolong its circulation time, and promote passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[11][12]
Experimental Protocol: Preparation of PLGA Nanoparticles by Emulsification-Solvent Evaporation
This is a widely used method for encapsulating hydrophobic drugs.[12][13]
-
Step 1: Preparation of the Organic Phase:
-
Dissolve a specific amount of your imidazo[1,2-a]pyridine compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Step 2: Emulsification:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.[1]
-
-
Step 3: Solvent Evaporation:
-
Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[1]
-
-
Step 4: Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
-
Step 5: Lyophilization:
-
Freeze-dry the nanoparticles to obtain a powder that can be stored and reconstituted for use.
-
Data Presentation: Comparing Free Drug vs. Nanoparticle Formulation
-
| Feature | Free Imidazo[1,2-a]pyridine | PLGA-Encapsulated Imidazo[1,2-a]pyridine |
| Aqueous Solubility | Low | High |
| In Vivo Half-life | Short | Extended |
| Tumor Accumulation | Low | High (due to EPR effect) |
| Systemic Toxicity | High | Reduced |
Visualization: Workflow for Mitigating In Vivo Toxicity
Caption: Iterative workflow for reducing in vivo toxicity.
Issue 2: My compound is causing significant neurotoxicity or cardiotoxicity in animal models.
Root Cause Analysis:
-
Neurotoxicity: Some anticancer drugs can cross the blood-brain barrier and cause neuronal damage.[14][15] The lipophilic nature of many imidazo[1,2-a]pyridines may contribute to this.
-
Cardiotoxicity: As mentioned, off-target inhibition of kinases essential for cardiomyocyte function is a major cause of cardiotoxicity.[3][5]
Strategic Solutions:
-
Prodrug Approach to Limit Systemic Exposure:
-
Design a prodrug that is inactive systemically and is selectively activated at the tumor site. This can be achieved by attaching a promoiety to the active drug via a linker that is cleaved by tumor-specific enzymes or the tumor microenvironment (e.g., low pH, hypoxia).[16][17]
Visualization: Prodrug Activation Strategy
Caption: Tumor-specific activation of a prodrug.
-
-
Combination Therapy:
-
Combine your imidazo[1,2-a]pyridine agent with a cytoprotective agent that can mitigate its toxic effects on specific organs.[18] For example, agents that protect against anthracycline-induced cardiotoxicity could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of imidazo[1,2-a]pyridine anticancer agents?
A1: The most common off-target effects are related to the inhibition of kinases other than the intended target. This can lead to a range of toxicities, including cardiotoxicity, hepatotoxicity, and myelosuppression.[3][4] The specific off-target profile depends on the substitution pattern of the imidazo[1,2-a]pyridine core.[19]
Q2: How can I assess the off-target effects of my compound early in development?
A2: Several in vitro assays can be used to profile the kinase selectivity of your compound. These include broad kinase panel screening services that test your compound against hundreds of different kinases. Additionally, cellular assays using cell lines that are dependent on specific kinases for survival can provide insights into off-target activity.[20][21]
Q3: My imidazo[1,2-a]pyridine compound has poor aqueous solubility. What are some initial steps I can take to address this?
A3: Poor aqueous solubility is a common challenge with this class of compounds.[6][7] Initial strategies to consider include:
-
Salt Formation: If your compound has a basic nitrogen, you can form a salt to improve its solubility.
-
Structural Modification: Introduce polar functional groups into the molecule, but be mindful that this can also affect its permeability and activity.[5]
-
Use of Co-solvents or Excipients: For in vitro assays, using a small percentage of a co-solvent like DMSO is common. For in vivo studies, formulation with solubility-enhancing excipients can be explored.
Q4: What is the best way to monitor for potential cardiotoxicity in my in vivo studies?
A4: Regular monitoring of cardiac function in your animal models is crucial. This can include electrocardiography (ECG) to detect arrhythmias and echocardiography to assess left ventricular ejection fraction (LVEF).[4] Histopathological analysis of heart tissue at the end of the study is also important to identify any cellular damage.
Q5: Are there any known metabolic liabilities of the imidazo[1,2-a]pyridine scaffold?
A5: The metabolism of imidazo[1,2-a]pyridines can be complex and is dependent on the specific substituents. Cytochrome P450 enzymes are often involved in their metabolism. It is important to conduct in vitro metabolism studies using liver microsomes to identify potential metabolites and assess the risk of forming reactive intermediates that could lead to toxicity.
This technical support guide provides a starting point for addressing the challenges associated with the development of imidazo[1,2-a]pyridine anticancer agents. We are committed to supporting your research and encourage you to reach out to our team of application scientists for further assistance with your specific experimental needs.
References
- 1. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polylactide.com [polylactide.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New strategies to deliver anticancer drugs to brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 18. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendancy of the 7-Fluoro Substituent: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
For decades, the imidazo[1,2-a]pyridine scaffold has been a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1][2][3] This bicyclic heterocyclic system is the foundation for numerous marketed drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, highly promising subclass: 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. By examining the influence of the 7-fluoro substituent and modifications at the 2-carboxylic acid position, we aim to provide a comprehensive resource for researchers engaged in the development of next-generation therapeutics.
The strategic placement of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring system significantly modulates the physicochemical and pharmacological properties of the molecule. Fluorine's high electronegativity and small size can alter the electronic distribution, metabolic stability, and binding interactions of the parent compound, often leading to enhanced potency and a more favorable pharmacokinetic profile. When coupled with a carboxylic acid moiety or its derivatives at the 2-position—a key site for interaction with biological targets—the 7-fluoro substitution gives rise to a chemical space ripe for exploration across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Deciphering the Structure-Activity Relationship: Key Insights
The biological activity of this compound derivatives is intricately linked to the nature of the substituents at both the C7 and C2 positions. While a comprehensive SAR study focusing exclusively on this scaffold remains to be published, analysis of related imidazo[1,2-a]pyridine series provides critical insights into the likely determinants of activity.
The Impact of the 7-Fluoro Substituent
The introduction of a fluorine atom at the C7 position has been shown to be advantageous in several imidazo[1,2-a]pyridine-based drug discovery programs. For instance, in the development of antituberculosis agents, substitutions at the C7 position have been shown to influence activity.[4] The electron-withdrawing nature of the fluorine atom can impact the overall electron density of the aromatic system, potentially influencing key interactions with biological targets. Furthermore, the metabolic stability of the pyridine ring can be enhanced by the presence of a fluorine atom, a common strategy in medicinal chemistry to block sites of oxidative metabolism.
The Role of the 2-Carboxylic Acid and its Derivatives
The 2-position of the imidazo[1,2-a]pyridine scaffold is a crucial vector for establishing interactions with target proteins. The carboxylic acid moiety, or more commonly its amide or ester derivatives, can act as a key hydrogen bond donor or acceptor, or as a point of attachment for larger, more complex side chains designed to probe specific binding pockets.
In the context of antitubercular agents, a shift from a 3-carboxamide to a 2-carboxamide on the imidazo[1,2-a]pyridine scaffold resulted in a significant decrease in potency, suggesting a potential change in the mechanism of action.[4] This highlights the critical importance of the substituent's position on the core scaffold. For 7-fluoro derivatives, the nature of the group at the 2-position is expected to be a primary driver of potency and selectivity. For example, in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammation and oncology, 7-fluoro-imidazo[1,2-a]pyridine serves as a core scaffold.[5] The specific amide or ester derivatives at the 2-position would be crucial for achieving high-affinity binding to the ATP-binding site of the kinase.
Comparative Analysis: Performance Against Key Biological Targets
To illustrate the potential of this chemical class, we present a comparative analysis of representative this compound derivatives against relevant biological targets, drawing upon data from closely related series where specific 7-fluoro data is available.
As Potent Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. The 7-fluoro substitution, in combination with a diverse array of amides at the 2-position, offers a promising strategy for developing potent and selective inhibitors of kinases such as IRAK4. The fluorine atom can contribute to favorable interactions within the kinase hinge-binding region, while the 2-carboxamide side chain can be tailored to occupy the hydrophobic pocket and interact with key residues.
Table 1: Comparative Activity of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors (Hypothetical Data Based on Known SAR)
| Compound | C7-Substituent | C2-Substituent | Target Kinase | IC50 (nM) |
| 7F-IPCA-1 | F | -CONH-Ph | IRAK4 | 15 |
| IPCA-2 | H | -CONH-Ph | IRAK4 | 150 |
| 7Cl-IPCA-3 | Cl | -CONH-Ph | IRAK4 | 30 |
| 7F-IPCA-4 | F | -CONH-(4-F-Ph) | IRAK4 | 8 |
| 7F-IPCE-5 | F | -COOEt | IRAK4 | >1000 |
This table presents hypothetical data to illustrate the expected impact of the 7-fluoro substituent and modifications at the 2-position based on established medicinal chemistry principles. Ph = Phenyl, Et = Ethyl.
As Novel Antitubercular Agents
The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown significant promise, with some candidates advancing to clinical trials.[4] While 2-carboxamides have been reported to be less potent, the introduction of a 7-fluoro substituent could potentially alter this trend by enhancing cell permeability or interaction with the molecular target.
Table 2: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | C7-Substituent | C2/C3-Substituent | M. tuberculosis H37Rv MIC (µM) | Reference |
| IPA-1 | H | 3-CONH-Bn | 0.045 | [4] |
| IPA-2 | H | 2-CONH-R | 17-30 | [4] |
| 7-Me-IPA-3 | CH3 | 3-CONH-R | ≤1 | [4] |
| Hypothetical 7F-IPCA-4 | F | 2-CONH-R | To be determined |
Bn = Benzyl, R = various substituents. The activity of a 7-fluoro-2-carboxamide derivative is yet to be reported but represents a key area for future investigation.
Experimental Methodologies: A Guide to Evaluation
The successful development of this compound derivatives relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of this compound Derivatives
The synthesis of the target compounds typically begins with the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon to form the imidazo[1,2-a]pyridine core.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2019321267B2 - Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors - Google Patents [patents.google.com]
A Comparative Framework for Evaluating Novel Kinase Inhibitors: 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid vs. Anlotinib and Vandetanib
This guide provides a comprehensive framework for the comparative evaluation of novel kinase inhibitors, using 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a case study against the established multi-kinase inhibitors, Anlotinib and Vandetanib. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear structure for data analysis and visualization.
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors has revolutionized cancer therapy. However, the emergence of resistance and the need for improved selectivity necessitate a continuous search for novel inhibitory scaffolds. This compound represents a promising, yet under-characterized, chemical entity. This guide outlines a systematic approach to compare its potential efficacy against well-established multi-targeted tyrosine kinase inhibitors (TKIs), Anlotinib and Vandetanib.
The Comparators: Anlotinib and Vandetanib
A thorough understanding of the benchmark compounds is crucial for a meaningful comparative analysis.
Anlotinib is an oral TKI that targets a range of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2][3] Its mechanism of action involves the inhibition of tumor angiogenesis and cell proliferation by blocking these key signaling pathways.[4][5] Anlotinib has demonstrated broad anti-tumor activity and is approved for the treatment of various cancers.[2][6]
Vandetanib is another orally active TKI with a multi-targeted profile.[7][8] It primarily inhibits VEGFR, Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases.[9][10][11] By targeting these pathways, Vandetanib effectively hinders tumor angiogenesis, cell proliferation, and survival.[12][13] It is notably used in the treatment of certain types of thyroid cancer.[10]
Experimental Design for Comparative Analysis
A multi-faceted experimental approach is essential to comprehensively compare a novel inhibitor with established drugs. This involves in vitro biochemical assays, cell-based functional assays, and analysis of downstream signaling pathways.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compounds on a panel of purified kinases. This provides crucial information on potency and selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[14]
Materials:
-
Purified recombinant kinases (e.g., VEGFR2, FGFR1, PDGFRβ, EGFR, RET, c-Kit)
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (this compound, Anlotinib, Vandetanib)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
White opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the serially diluted compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]
-
Data Presentation: Hypothetical IC50 Values
The results of the in vitro kinase inhibition assays can be summarized in a table for easy comparison.
| Kinase Target | This compound IC50 (nM) | Anlotinib IC50 (nM) | Vandetanib IC50 (nM) |
| VEGFR2 | 50 | <1 | 40 |
| FGFR1 | 250 | 1.5 | >10,000 |
| PDGFRβ | 150 | 5 | >10,000 |
| EGFR | >10,000 | >10,000 | 500 |
| RET | 800 | 10 | 100 |
| c-Kit | 400 | 2 | >10,000 |
Note: IC50 values for this compound are hypothetical for illustrative purposes. Values for Anlotinib and Vandetanib are based on their known target profiles.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[15][16]
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18]
Materials:
-
Cancer cell lines expressing the target kinases (e.g., HUVEC for VEGFR2, A549 for EGFR)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19][20]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Hypothetical GI50 Values
| Cell Line | This compound GI50 (µM) | Anlotinib GI50 (µM) | Vandetanib GI50 (µM) |
| HUVEC (VEGFR2) | 1.5 | 0.2 | 0.8 |
| A549 (EGFR) | >50 | >50 | 5.2 |
| NCI-H460 (c-Kit) | 8.9 | 1.1 | >50 |
Note: GI50 values are hypothetical for illustrative purposes.
Analysis of Downstream Signaling Pathways
Western blotting is a powerful technique to investigate the impact of inhibitors on the phosphorylation status of key downstream signaling proteins.[21]
Protocol 3: Western Blotting for Phosphorylated Kinase Targets
This protocol allows for the visualization of changes in the phosphorylation of downstream effectors of the targeted kinase pathways.[22]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-ERK, anti-phospho-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors at specified concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[23]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein level of the target.
Visualization of Pathways and Workflows
Visual aids are invaluable for understanding complex biological pathways and experimental procedures.
Signaling Pathways Targeted by Anlotinib and Vandetanib
Caption: Key signaling pathways targeted by Anlotinib and Vandetanib.
Experimental Workflow for Comparative Kinase Inhibitor Profiling
Caption: A streamlined workflow for the comparative analysis of kinase inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical comparative evaluation of novel kinase inhibitors. By systematically assessing the biochemical potency, cellular efficacy, and impact on signaling pathways of this compound alongside established drugs like Anlotinib and Vandetanib, researchers can gain a comprehensive understanding of its therapeutic potential. The presented protocols and data visualization strategies are designed to ensure scientific rigor and facilitate clear interpretation of the results. Future studies should expand upon this framework to include kinome-wide selectivity profiling, in vivo efficacy studies in animal models, and investigation of potential resistance mechanisms.
References
- 1. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anlotinib as a molecular targeted therapy for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 5. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vandetanib - Wikipedia [en.wikipedia.org]
- 8. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 10. What is Vandetanib used for? [synapse.patsnap.com]
- 11. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncolink.org [oncolink.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in Cancer Cells
Introduction: Beyond Cytotoxicity—The Imperative for Mechanistic Clarity
The discovery of novel small molecules with anti-cancer properties is a critical first step in the development of new therapeutics. 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including potent anti-cancer effects.[1][2][3] The anti-cancer effects of these compounds often result from their ability to inhibit key molecular pathways involved in cell division and proliferation, such as the PI3K/Akt/mTOR signaling cascade.[1][4]
However, observing that a compound kills cancer cells is merely the prologue. To advance a promising molecule like this compound (herein referred to as F-IPA) from a mere cytotoxic agent to a rationally designed therapeutic, a deep and rigorous validation of its mechanism of action (MOA) is paramount.[5][6] Understanding how a compound works is essential for predicting its efficacy, identifying potential resistance mechanisms, defining patient populations most likely to respond, and anticipating on- and off-target toxicities.[5][7]
This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically validate the MOA of F-IPA. We will operate under the working hypothesis that F-IPA functions as a kinase inhibitor targeting a critical node within the PI3K/Akt pro-survival pathway. This hypothesis is based on the known activities of similar imidazo[1,2-a]pyridine derivatives.[1][4] We will detail the necessary experiments to test this hypothesis, compare these methods to viable alternatives, and provide the causal logic behind each experimental choice.
Phase 1: Target Engagement—Does the Drug Bind its Intended Target in a Cellular Environment?
The foundational question for any targeted therapy is whether the drug physically interacts with its intended target inside the cell.[8][9] An in vitro binding assay with purified protein is a start, but it lacks physiological relevance. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in intact cells or even tissues, making it the superior choice for initial validation.[9][10][11][12]
Core Principle of CETSA: The binding of a ligand (our drug, F-IPA) to its target protein increases the protein's thermal stability.[10][12] When heated, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins.[11] By measuring the amount of soluble target protein remaining across a range of temperatures, we can detect a "thermal shift" in the presence of the drug, which is direct evidence of binding.[11][12][13]
Experimental Workflow: CETSA
The overall workflow for validating target engagement using CETSA is a two-stage process: first, determining the melting curve of the target protein, and second, assessing the dose-dependent stabilization by the compound.
Caption: CETSA workflow for target engagement validation.
Data Presentation: Expected CETSA Results
The data from these experiments can be summarized to clearly show the thermal shift and dose-dependency.
Table 1: CETSA Melt Curve Data for Target Kinase X
| Temperature (°C) | Vehicle (Relative Band Intensity) | 10 µM F-IPA (Relative Band Intensity) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 52 | 0.52 (Tagg) | 0.91 |
| 58 | 0.15 | 0.55 (Shifted Tagg) |
| 64 | 0.05 | 0.21 |
| 70 | <0.01 | 0.08 |
Table 2: Isothermal Dose-Response Data at 58°C
| F-IPA Conc. (µM) | Soluble Target Kinase X (Relative Band Intensity) |
|---|---|
| 0 (Vehicle) | 0.15 |
| 0.1 | 0.25 |
| 1 | 0.48 |
| 10 | 0.55 |
| 100 | 0.58 |
Comparison with Alternatives
| Method | Principle | Environment | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization.[11][14] | Intact cells, tissues. [14][15] | Physiologically relevant; no protein modification needed. | Lower throughput; requires a specific antibody. |
| Surface Plasmon Resonance (SPR) | Measures binding-induced changes in refractive index.[8][14] | In vitro (purified components).[14] | Provides kinetic data (kon, koff); highly sensitive. | Requires purified, immobilized protein; may not reflect cellular conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[8][14] | In vitro (purified components).[14] | Provides full thermodynamic profile (Kd, ΔH, ΔS). | Requires large amounts of pure protein; low throughput. |
Causality: We prioritize CETSA because confirming that F-IPA can reach and bind its target in the complex milieu of a living cell is a more definitive and critical validation step than demonstrating binding in an artificial, in-vitro system.[11][14]
Phase 2 & 3: Target Modulation and Downstream Pathway Analysis
Confirming that F-IPA binds to Kinase X is crucial, but it's only half the story. We must now prove that this binding event leads to the inhibition of the kinase's activity and subsequently suppresses its downstream signaling pathway. Western blotting is the workhorse technique for this phase, allowing us to visualize changes in protein phosphorylation, which is the direct output of kinase activity.[16][17]
Hypothesized Signaling Pathway: We hypothesize F-IPA inhibits Kinase X, a key component of the PI3K/Akt pathway. Inhibition of Kinase X should lead to decreased phosphorylation of its direct substrate (Substrate Y) and subsequent downstream effectors like Akt and S6 Ribosomal Protein.[16][18]
Caption: Hypothesized PI3K/Akt signaling pathway targeted by F-IPA.
Experimental Approach: Phospho-Protein Western Blotting
The experiment involves treating cancer cells with increasing doses of F-IPA and measuring the levels of key phosphorylated proteins (p-Substrate Y, p-Akt, p-S6) relative to their total protein levels. A dose-dependent decrease in the phospho-protein signal indicates pathway inhibition.[16][19]
Data Presentation: Expected Western Blot Results
Table 3: Densitometry Analysis of Pathway Inhibition by F-IPA
| F-IPA Conc. (µM) | p-Akt / Total Akt Ratio | p-S6 / Total S6 Ratio |
|---|---|---|
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.78 | 0.85 |
| 1 | 0.31 | 0.42 |
| 10 | 0.09 | 0.11 |
Causality: This experiment directly links target engagement to a functional enzymatic output. Observing a decrease in phosphorylation of the immediate substrate (Substrate Y) and downstream nodes (Akt, S6) provides strong evidence that F-IPA is not just binding to Kinase X, but is functionally inhibiting the entire signaling cascade.[16][18]
Phase 4: Phenotypic Outcomes—Linking Molecular Action to Cellular Fate
The final and most critical phase is to connect the molecular mechanism (kinase inhibition) to the desired anti-cancer phenotype (cell death and reduced proliferation).[20] We must demonstrate that F-IPA's ability to kill cancer cells is a direct consequence of its on-target activity.
Experimental Approaches: Viability and Apoptosis Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[21][22] A decrease in the purple signal indicates reduced cell viability.
-
Caspase-Glo® 3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. This is often mediated by effector caspases 3 and 7. The Caspase-Glo® 3/7 assay uses a substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[23][24][25][26] An increase in luminescence is a direct measure of apoptosis induction.
Data Presentation: Expected Phenotypic Results
Table 4: Cellular Response to F-IPA Treatment (72 hours)
| F-IPA Conc. (µM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|
| 0 (Vehicle) | 100% | 1.0 |
| 0.1 | 85% | 1.8 |
| 1 | 45% | 4.5 |
| 10 | 15% | 8.2 |
Causality and Self-Validation: By correlating the dose-response curves from all four phases, we create a self-validating system. The concentrations of F-IPA that cause target engagement (CETSA), pathway inhibition (Western Blot), and phenotypic effects (MTT/Caspase assays) should align. If the IC50 for cell killing is vastly different from the EC50 for target engagement, it may suggest off-target effects or a different MOA, prompting further investigation.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cancer cells to achieve 80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of F-IPA for 1-2 hours in a CO2 incubator.
-
Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot 50 µL of the cell suspension into PCR tubes.
-
For Melt Curve: Place tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute cooling step at 4°C.
-
For Isothermal Dose-Response: Heat all tubes at the predetermined aggregation temperature (Tagg) for 3 minutes.
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody specific to the target protein (Kinase X).[10][11]
Protocol 2: Western Blot for Pathway Analysis
-
Cell Culture and Lysis: Seed cells in 6-well plates. Treat with a dose range of F-IPA for the desired time (e.g., 6 hours). After treatment, wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Scrape and collect lysates, clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[18] Measure protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17] Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-S6, anti-total-S6, and a loading control like β-actin).
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.[16][17][19][27]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Seed 10,000 cells per well in a 96-well white-walled plate. Allow cells to attach overnight. Treat with a serial dilution of F-IPA and appropriate controls (vehicle, positive control like staurosporine).[24]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[23][25][28]
-
Assay Procedure: After the desired treatment period (e.g., 24-48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[24][28]
-
Mix contents on a plate shaker for 30-60 seconds.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light.[24]
-
Measure the luminescence of each well using a plate-reading luminometer.[24] Data is typically expressed as fold change relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. wjbphs.com [wjbphs.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. benchchem.com [benchchem.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 27. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 28. promega.com [promega.com]
A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives, with a Focus on 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and synthetic tractability have established it as a "privileged scaffold" capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antiulcer properties.[1] Several marketed drugs, such as zolpidem and alpidem, are based on this core, underscoring its clinical relevance.[1]
This guide provides a comparative analysis of the in vivo performance of key imidazo[1,2-a]pyridine derivatives in various animal models. While extensive in vivo efficacy data for 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is not yet widely published, this document will contextualize its potential by examining structurally related analogs. We will dissect the structure-activity relationships (SAR) that govern in vivo behavior, compare pharmacokinetic profiles, and propose a robust experimental framework for the preclinical evaluation of this promising compound.
Part 1: A Landscape of Therapeutic Potential and Key Structural Insights
The biological activity of the imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to the nature and position of its substituents. Key positions on the bicyclic ring system—primarily C2, C3, C6, C7, and C8—serve as critical handles for medicinal chemists to modulate potency, selectivity, and drug metabolism/pharmacokinetic (DMPK) properties.
The diverse therapeutic applications investigated for this scaffold include:
-
Antiviral Agents: Targeting respiratory syncytial virus (RSV) and hepatitis C virus (HCV).[2][3][4]
-
Anticancer Therapeutics: Showing cytotoxicity against various cancer cell lines and inhibiting key kinases like IRAK and FLT3.[5][6][7]
-
Anti-inflammatory Compounds: Modulating pathways such as STAT3/NF-κB.[6][8]
-
Potassium-Competitive Acid Blockers (P-CABs): For treating acid-related gastrointestinal disorders.[9]
-
Antidiabetic Agents: Through mechanisms like α-glucosidase inhibition.[10]
Caption: Core structure of Imidazo[1,2-a]pyridine with key modification sites.
Part 2: Comparative In Vivo Performance of Imidazopyridine Analogs
An objective evaluation of a novel compound requires benchmarking against its predecessors. The following sections compare available in vivo and related data for imidazopyridine derivatives across different therapeutic areas, providing a crucial context for this compound.
Antiviral Activity: The Challenge of Pharmacokinetics
The development of imidazopyridines as RSV fusion inhibitors provides a salient case study in optimizing DMPK properties.
-
Initial Lead (BMS-433771): This compound was an orally bioavailable and modestly potent RSV inhibitor (EC₅₀ of 24 nM).[2] Despite its promising activity, progression was hampered by significant preclinical concerns, including a high in vivo clearance rate and a very short half-life (T₁/₂ = 36 minutes in rats).[2][11] This profile would likely necessitate frequent, high doses in a clinical setting, increasing the risk of off-target toxicity.
-
Second-Generation Analogs: Recognizing these limitations, subsequent research focused on improving potency and pharmacokinetic properties. It was discovered that substitutions at the C7-position were crucial for enhancing potency.[2] This led to the identification of compounds like 8jm , which exhibited a superior profile with an IC₅₀ of 3 nM, lower microsome clearance, and no significant CYP inhibition, making it a more promising candidate for further development.[2][4]
Similarly, in the pursuit of HCV NS4B inhibitors, medicinal chemists successfully optimized analogs to improve their in vivo profile. Compound 21 demonstrated improved clearance and oral exposure in rats compared to earlier leads like 11 and 18 .[3]
| Table 1: Comparative Profile of Antiviral Imidazopyridine Derivatives | |||
| Compound | Target | In Vitro Potency | Key In Vivo / PK Observation |
| BMS-433771 | RSV Fusion | EC₅₀: 24 nM[2] | High clearance, short half-life (36 min) in preclinical models.[2][11] |
| 8jm | RSV Fusion | IC₅₀: 3 nM[2][4] | Lower microsome clearance, no CYP inhibition.[2][4] |
| Compound 11 | HCV NS4B | Binds NS4B | Rapid in vivo clearance in rat.[3] |
| Compound 21 | HCV NS4B | Binds NS4B | Improved clearance and oral exposure in rat vs. compound 11.[3] |
Causality Insight: The high clearance observed in early leads like BMS-433771 is often attributable to metabolic "soft spots" on the molecule that are readily oxidized by hepatic enzymes (e.g., Cytochrome P450s). The strategic introduction of substituents, such as at the C7 position, can block these metabolic sites, thereby extending the compound's half-life and improving its overall exposure.
Other Therapeutic Applications
In vivo success has also been noted in other areas. For imidazopyridines developed as P-CABs, it was found that incorporating a carboxamide residue at the C6 position generally led to improved in vivo activity and more favorable physicochemical properties (pKa/log D).[9] Furthermore, exploratory toxicology studies of 2,3-substituted imidazopyridines with antiparasitic properties have been conducted, representing a critical step toward clinical translation.[8]
Part 3: A Forward-Looking Analysis of this compound
While direct preclinical efficacy data for this specific molecule is scarce in the public domain, we can infer its potential therapeutic trajectory and anticipate its biological behavior based on its unique structural features and data from related analogs.
-
Predicted Therapeutic Target: The core scaffold has been identified as a potent inhibitor of IRAK (Interleukin-1 receptor-associated kinase) and FLT3 (FMS-like tyrosine kinase 3) enzymes.[5] These targets are pathologically relevant in hematopoietic cancers like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), suggesting a strong rationale for evaluating the compound in oncology models.[5]
-
Significance of the 7-Fluoro Substituent:
-
Potency Enhancement: As seen in the RSV inhibitor series, substitution at the C7 position can be critical for potency.[2]
-
Metabolic Blocking: The fluorine atom can serve as a bioisostere for a hydrogen atom. Its strong C-F bond is resistant to metabolic oxidation, potentially blocking a site of metabolism and improving the compound's pharmacokinetic profile.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution of the ring system, influencing the pKa of the molecule and its binding interactions with the target protein.
-
-
Role of the 2-Carboxylic Acid Group:
-
Solubility: The carboxylate group is ionizable and can significantly enhance aqueous solubility, which is often a prerequisite for in vivo administration.
-
Target Interaction: This group provides a hydrogen bond donor and acceptor, which could form a key interaction within the target's binding pocket.
-
Potential Liability: Carboxylic acids can be substrates for efflux transporters (e.g., P-glycoprotein) and may undergo rapid phase II metabolism (glucuronidation), potentially leading to rapid clearance. This necessitates careful in vivo characterization.
-
Caption: Proposed workflow for the preclinical in vivo evaluation of the title compound.
Part 4: Gold-Standard Protocol for Preclinical In Vivo Assessment
To rigorously evaluate the in vivo efficacy of this compound, a well-controlled animal study is essential. The following protocol outlines a standard approach for an AML xenograft model, chosen based on the compound's likely mechanism of action as a FLT3 inhibitor.
Experimental Protocol: Efficacy in a Human AML Xenograft Mouse Model
-
Animal Model and Cell Line:
-
Strain: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks. This immunocompromised strain is required for the successful engraftment of human cell lines.
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia), which harbors an internal tandem duplication (ITD) in the FLT3 gene, making it constitutively active and sensitive to FLT3 inhibitors.
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Tumor Implantation:
-
Harvest MV4-11 cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1x10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.
-
-
Compound Formulation and Dosing:
-
Formulation: Prepare a suspension of this compound in a vehicle appropriate for the chosen route of administration (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water for oral gavage).
-
Dose Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: Test Compound, Dose 1 (e.g., 25 mg/kg, n=10)
-
Group 3: Test Compound, Dose 2 (e.g., 50 mg/kg, n=10)
-
Group 4: Positive Control (e.g., Quizartinib at 10 mg/kg, n=10)
-
-
Administration: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups. Administer the compound and vehicle once daily (QD) via oral gavage for 21 consecutive days.
-
-
Efficacy and Tolerability Endpoints:
-
Tumor Volume: Measure tumors with digital calipers twice weekly. Calculate volume using the formula: Volume = (Length x Width²)/2.
-
Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity. A weight loss exceeding 20% is a common endpoint criterion.
-
Survival: Monitor animals daily. The primary survival endpoint is typically a tumor volume exceeding 2000 mm³ or significant morbidity.
-
Data Analysis: Analyze tumor growth inhibition (TGI) and perform statistical comparisons (e.g., ANOVA). Generate Kaplan-Meier survival curves.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
At the end of the study (or in a satellite group), collect blood samples and tumor tissue at specified time points post-final dose (e.g., 2, 8, and 24 hours).
-
Quantify drug concentration in plasma via LC-MS/MS to determine exposure levels.
-
Homogenize tumor tissue to prepare lysates. Analyze the phosphorylation status of FLT3 and downstream effectors (e.g., STAT5, ERK) via Western Blot to confirm target engagement in vivo.
-
Causality Insight: The choice of the MV4-11 cell line is critical because its growth is driven by the FLT3-ITD mutation. This creates a self-validating system: if the compound is a potent FLT3 inhibitor, it should demonstrate significant anti-tumor activity in this specific model. The PK/PD analysis closes the loop by directly linking the drug concentration in the tumor to the inhibition of the intended molecular target.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly productive platform for the discovery of novel therapeutics. While the in vivo efficacy of this compound has yet to be fully elucidated in public literature, a comparative analysis of its structural cousins provides a clear and compelling rationale for its development. The challenges faced by earlier derivatives, particularly regarding pharmacokinetics, have paved the way for more rational design strategies. The specific substitutions on the title compound—a 7-fluoro group to enhance potency and metabolic stability, and a 2-carboxylic acid for solubility and target binding—suggest it is well-positioned for success. Its potential as an IRAK/FLT3 inhibitor marks it as a strong candidate for oncology applications. The experimental framework provided herein offers a robust, validated pathway to rigorously assess its in vivo efficacy and definitively establish its therapeutic potential.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Head-to-Head Comparison of Synthetic Routes
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit potent pharmacological effects, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[3][4] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this heterocyclic core, underscoring its therapeutic significance.[1][5][6]
Given its importance, the development of efficient, scalable, and sustainable synthetic routes to this scaffold is a primary focus for researchers in organic and medicinal chemistry. This guide provides a head-to-head comparison of the principal synthetic strategies, from classical condensation reactions to modern multicomponent and C-H functionalization approaches. We will delve into the mechanistic underpinnings, evaluate the pros and cons of each route with supporting data, and provide detailed experimental protocols to bridge theory with practice.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The earliest and most traditional methods for constructing the imidazo[1,2-a]pyridine core laid the groundwork for all subsequent innovations. These routes typically involve the cyclocondensation of a 2-aminopyridine with a suitable two-carbon synthon.
Tschitschibabin-Type Condensation with α-Halocarbonyls
The most direct and historically significant route is the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[7] This reaction is an extension of the principles seen in the Tschitschibabin amination, which produces the 2-aminopyridine starting material itself.[8][9] The synthesis proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, displacing the halide to form a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[6][10]
Mechanism Causality: The higher nucleophilicity of the endocyclic pyridine nitrogen compared to the exocyclic amino group dictates the initial site of alkylation. The subsequent cyclization is an intramolecular nucleophilic attack, which is kinetically favored, leading to the formation of the five-membered imidazole ring.
Advantages:
-
Conceptually simple and straightforward.
-
Often proceeds with high yields for simple substrates.
Limitations:
-
The required α-halocarbonyl compounds are often lachrymatory and toxic.[7]
-
The availability of diverse α-halocarbonyls is limited, restricting the scope of accessible products.[7]
-
The reaction can require harsh conditions and produce stoichiometric amounts of salt waste.
Recent advancements have focused on mitigating these drawbacks, with some protocols achieving catalyst-free and solvent-free conditions at moderate temperatures (e.g., 60°C), enhancing the method's efficiency and green profile.[11]
The Ortoleva-King Reaction
The Ortoleva-King reaction offers a significant improvement by generating the key pyridinium salt intermediate in situ from more benign starting materials: an active methylene compound (like an acetophenone), a pyridine base, and iodine.[7][12] In the context of imidazo[1,2-a]pyridine synthesis, 2-aminopyridine serves as both the pyridine base and the nucleophile for the final cyclization.[13] The reaction first forms an N-phenacylpyridinium iodide intermediate, which then undergoes base-mediated cyclization and dehydration.[7]
Mechanism Causality: Iodine and the pyridine base react with the ketone to form a pyridinium iodide salt. This in situ generation avoids the handling of lachrymatory α-haloketones. Modern variations have demonstrated that this process can be rendered catalytic with respect to iodine, often employing a co-catalyst like copper or iron to facilitate the oxidative steps.[14][15]
Advantages:
-
Avoids the use of pre-functionalized, lachrymatory α-haloketones.
-
Broader substrate scope due to the wide availability of aryl methyl ketones.
-
Can be performed as a one-pot tandem process.[13]
Limitations:
-
Traditionally required stoichiometric amounts of iodine.
-
Can require high temperatures (e.g., 110°C).[13]
A representative modern protocol achieves the synthesis in a one-pot fashion, with the initial Ortoleva-King step performed neat at 110°C, followed by base-induced cyclization, affording products in 40-60% yields.[12][13]
Modern Multicomponent Reactions (MCRs): Efficiency and Atom Economy
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, have revolutionized the synthesis of complex molecules. They are prized for their high atom economy, convergence, and operational simplicity.[16]
The A³ Coupling (Amine-Aldehyde-Alkyne)
The A³ coupling reaction is a powerful MCR for synthesizing propargylamines, which can undergo subsequent cyclization to form a variety of heterocycles. For imidazo[1,2-a]pyridines, the reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically under copper catalysis.[11][17] The reaction proceeds through the formation of a propargylamine intermediate, which then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to furnish the final product.[18][19]
Mechanism Causality: The copper catalyst plays a dual role. First, it activates the terminal alkyne by forming a copper acetylide, which then attacks the imine formed from the condensation of the 2-aminopyridine and aldehyde. Second, the copper catalyst acts as a Lewis acid to promote the intramolecular cyclization of the resulting propargylamine intermediate onto the pyridine ring.
Advantages:
-
High atom economy and convergence.
-
Creates significant molecular complexity in a single step.
-
Wide substrate scope, allowing for diverse substitutions at the C2 and C3 positions.
-
Can be performed under environmentally benign conditions, such as in aqueous micellar media.[18][20]
Limitations:
-
Requires a metal catalyst, which may need to be removed from the final product.
-
Can require elevated temperatures (e.g., 120°C) and extended reaction times (e.g., 48h) in some protocols.[19]
The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is another powerful isocyanide-based MCR that provides efficient access to 3-aminoimidazo[1,2-a]pyridines.[16] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.[3]
Mechanism Causality: The reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine intermediate. A subsequent proton transfer and aromatization yields the final 3-amino-substituted product.
Advantages:
-
Excellent for synthesizing 3-amino derivatives, a key pharmacophore.
-
High efficiency and atom economy.
-
Amenable to green chemistry approaches, such as using water as a solvent or employing ultrasound or microwave assistance to accelerate the reaction.[3][21]
Limitations:
-
The use of volatile and odorous isocyanides requires careful handling in a well-ventilated fume hood.
-
The scope is primarily limited to the synthesis of 3-amino substituted products.
Advanced Strategies: The Forefront of Synthesis
Recent years have seen the emergence of highly sophisticated methods that offer unparalleled efficiency and novelty, particularly through the strategic activation of C-H bonds.
Direct C-H Functionalization and Annulation
Instead of building the pyridine ring onto a pre-formed imidazole, or vice-versa, C-H functionalization strategies construct the fused ring system by forming C-C and C-N bonds directly from simple precursors.[4] This approach is highly atom- and step-economical.[4][22] These reactions often employ transition-metal catalysts (e.g., copper, palladium, rhodium) or visible-light photoredox catalysis to activate otherwise inert C-H bonds.[4][23]
For example, a copper-catalyzed aerobic oxidative C-N bond formation can synthesize imidazo[1,2-a]pyridines directly from 2-aminopyridines and ketones, proceeding through a catalytic Ortoleva-King type mechanism.[14] Another approach involves the iodine-facilitated dual oxidative C-H amination between 2-aminopyridines and terminal alkynes.[23]
Advantages:
-
Exceptional atom and step economy.
-
Reduces the need for pre-functionalized starting materials.
-
Enables the synthesis of highly complex and decorated scaffolds.[24]
-
Photocatalytic methods offer mild, sustainable, and green reaction conditions.[4]
Limitations:
-
Often requires expensive and potentially toxic transition-metal catalysts.
-
Controlling regioselectivity can be a challenge.
-
Mechanisms can be complex and sensitive to reaction conditions.
Head-to-Head Performance Comparison
To provide a clear, objective overview, the following table summarizes the key operational and performance parameters of the discussed synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Reported Yields | Key Advantages | Key Limitations |
| Condensation | 2-Aminopyridine, α-Haloketone | Base (e.g., K₂CO₃) | RT to moderate heat | Good to Excellent | Simple, direct | Lachrymatory/toxic reagents, limited scope |
| Ortoleva-King | 2-Aminopyridine, Ketone | I₂, Base; or cat. I₂/Cu(I) | 100-120°C, neat or solvent | 40-60% (one-pot)[13] | Avoids α-haloketones, broader scope | High temp, traditional use of stoichiometric I₂ |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Cu(I) or Cu(II) salts | 80-120°C, Toluene/H₂O | 45-82%[19] | High atom economy, high diversity | Requires metal catalyst, can be slow |
| GBBR | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis/Brønsted Acid (e.g., NH₄Cl) | RT to 60°C; MW/US assist | 67-91%[3][16] | Access to 3-amino scaffold, green methods | Use of odorous isocyanides |
| C-H Annulation | 2-Aminopyridine, Ketone/Alkyne | Transition Metals (Cu, Pd) or Photocatalyst | Variable (often mild for photo-rxns) | Good to Excellent | High atom/step economy, novel structures | Expensive/toxic catalysts, selectivity issues |
| Microwave-Assisted | Various | Often catalyst-free or green catalyst | MW irradiation, 90-120°C, <30 min | 92-95%[1] | Extremely fast, high yields, green | Requires specialized equipment |
Detailed Experimental Protocols
To illustrate the practical application of these methods, two representative protocols are provided below.
Protocol 1: One-Pot Ortoleva-King Synthesis of 2-Aryl-imidazo[1,2-a]pyridines[13]
This protocol demonstrates the tandem, one-pot process starting from a readily available acetophenone.
-
Step 1: Formation of Pyridinium Intermediate
-
To a reaction vial, add the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (I₂) (1.2 equiv).
-
Heat the neat (solvent-free) mixture at 110°C for 4 hours with stirring. Causality: The excess liquid 2-aminopyridine acts as the solvent at this temperature, facilitating the reaction between the ketone and iodine to form the N-phenacylpyridinium iodide intermediate.
-
-
Step 2: Cyclization and Work-up
-
Cool the reaction mixture to room temperature.
-
Add an excess of aqueous sodium hydroxide (NaOH) solution (e.g., 45% w/v).
-
Heat the mixture at 100°C for 1 hour. Causality: The strong base deprotonates the active methylene group of the intermediate, initiating the intramolecular nucleophilic attack onto the carbonyl carbon, followed by dehydration to yield the aromatic product.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
-
Protocol 2: Copper-Catalyzed A³ Coupling in Aqueous Media[18]
This protocol highlights a green, sustainable approach to the A³ coupling reaction.
-
Reaction Setup:
-
In a reaction tube, dissolve sodium dodecyl sulfate (SDS) (0.10 mmol) in deionized water (2.0 mL) to form a micellar solution.
-
Add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and copper(II) sulfate (CuSO₄) (0.05 mmol).
-
Add sodium ascorbate (0.10 mmol). Causality: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the Cu(II) precursor.
-
Finally, add the terminal alkyne (1.2 mmol) and seal the tube.
-
-
Reaction and Work-up:
-
Stir the reaction mixture vigorously at 80°C for the required time (typically 8-12 hours), monitoring by TLC. Causality: The hydrophobic cores of the SDS micelles concentrate the organic reactants, increasing their effective molarity and accelerating the reaction in the aqueous medium.
-
Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure product.
-
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical two-component condensations to highly efficient and versatile multicomponent and C-H functionalization strategies.
-
For rapid access to simple analogs where starting materials are available, the classical condensation with α-haloketones remains a viable, albeit less green, option.
-
The Ortoleva-King reaction provides a more practical and safer alternative for accessing C2-aryl derivatives from common ketones.
-
Multicomponent reactions , particularly the A³ Coupling and GBBR , represent the state-of-the-art for generating molecular diversity with high efficiency and atom economy. The A³ coupling is ideal for varying substituents at C2 and C3, while the GBBR is the premier choice for accessing the medicinally important 3-amino scaffold.
-
Direct C-H functionalization is the frontier, offering the most elegant and atom-economical routes, though it may require specialized catalysts and expertise.
-
The integration of enabling technologies like microwave irradiation and green solvents has dramatically improved the sustainability and speed of nearly all these methods.
The choice of synthetic route ultimately depends on the specific target molecule, desired substitution pattern, available laboratory resources, and the importance of green chemistry principles for the intended application.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myttex.net [myttex.net]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. SYNTHESIS OF FUNCTIONALYZED IMIDAZO[1,2-<i>a</i>]PYRIDINES <i>via</i> TANDEM A<sup>3</sup>-COUPLING/CYCLOISOMERIZATION APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 18. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Analogs for Kinase Inhibition
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on imidazo[1,2-a]pyridine analogs, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to their wide therapeutic spectrum.[1][2] We will focus on their potential as kinase inhibitors, specifically targeting Aurora Kinase A, a serine/threonine kinase that is a key regulator of mitosis and a validated target in oncology.[3]
This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow grounded in scientific integrity.
Introduction: The Rationale for Docking Imidazo[1,2-a]pyridines Against Aurora Kinase A
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system present in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and drug-like properties.[4][5] Its rigid structure provides an excellent platform for designing specific inhibitors. Many derivatives have been developed as potent anticancer agents, often by targeting protein kinases.[6][7][8]
Aurora Kinase A (AURKA) is a prime target for cancer therapy due to its frequent overexpression in various tumors, which correlates with poor prognosis.[6] As a key mitotic regulator, its inhibition can lead to cell cycle arrest and apoptosis.[8]
Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a ligand when bound to a protein target.[9] By simulating the binding process, we can estimate the strength of the interaction (binding affinity) and analyze the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. This information is invaluable for prioritizing compounds for synthesis and biological testing, as well as for rationally designing more potent and selective inhibitors.[10][11]
This guide will detail a comparative docking workflow to evaluate a series of hypothetical imidazo[1,2-a]pyridine analogs against AURKA, providing a framework for understanding their structure-activity relationships (SAR).
The Comparative Docking Workflow: A Self-Validating System
A reliable docking protocol must be validated to ensure its predictions are meaningful. The gold standard is to first "re-dock" a co-crystallized ligand into its corresponding protein structure. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[12]
Below is a diagram outlining the complete workflow, followed by a detailed, step-by-step protocol.
Caption: A comprehensive workflow for comparative molecular docking.
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes industry-standard, freely available software: UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking calculations.[13][14]
Part A: Receptor and Ligand Preparation
Objective: To prepare the protein and ligand files in the required PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[15]
-
Fetch and Clean the Receptor Structure:
-
Action: Open UCSF Chimera. Go to File > Fetch by ID. Enter PDB ID 5EW9.[16] This structure contains Aurora A kinase in complex with the inhibitor MK-5108.
-
Rationale: Using a high-resolution crystal structure with a bound ligand is critical. The bound ligand's position defines the active site and serves as the reference for validating our docking protocol.[17]
-
Action: Remove unwanted chains, water molecules, and ions. For 5EW9, this typically involves deleting chain B and any HOH molecules. Use the Select and Actions menus.
-
Rationale: Water molecules and non-essential ions can interfere with the docking process by occupying space in the active site that should be explored by the ligand. We retain only the protein chain of interest.[18][19]
-
-
Prepare the Receptor for Docking:
-
Action: Use the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep).
-
Rationale: Dock Prep is a crucial, automated process that:
-
Adds hydrogen atoms, which are typically absent in crystal structures but are vital for proper charge calculation and hydrogen bonding.[19]
-
Assigns partial atomic charges (e.g., using the AMBER ff14SB force field for proteins and AM1-BCC for ligands) which are essential for the scoring function to calculate electrostatic interactions.
-
Repairs incomplete side chains if necessary.
-
-
Action: Save the prepared receptor as a mol2 file. Then, open this file and save it in the AutoDock PDBQT format using AutoDock Tools (ADT) or a similar program.
-
-
Prepare the Ligand Structures:
-
Action: Sketch the 2D structures of your imidazo[1,2-a]pyridine analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch). Save them in a common format like SDF or MOL.
-
Action: Convert the 2D structures to 3D. This can be done in Chimera by opening the 2D file and using the Add H and Add Charge functions. For a more robust approach, use a program like Open Babel to generate low-energy 3D conformers.
-
Action: In AutoDock Tools, open each ligand, assign Gasteiger charges, detect the aromatic carbons, and define rotatable bonds. Save each prepared ligand as a .pdbqt file.
-
Rationale: The ligand preparation step is critical for accurate docking. Gasteiger charges provide a good approximation of the electrostatic potential.[14] Defining rotatable bonds allows the docking algorithm (Vina) to explore conformational flexibility of the ligand within the binding site, a process known as flexible ligand docking.[18]
-
Part B: Docking Execution and Analysis
Objective: To run the docking simulation and analyze the results to derive meaningful insights.
-
Define the Binding Site (Grid Box Generation):
-
Action: In AutoDock Tools, load the prepared receptor PDBQT file. Go to Grid > Grid Box.
-
Action: Center the grid box on the co-crystallized ligand (MK-5108 in PDB: 5EW9). Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 10-15 Å buffer around the ligand. A common size is 20x20x20 Å.
-
Rationale: The grid box defines the three-dimensional search space for the docking algorithm. A well-defined box focuses the computational effort on the active site, increasing efficiency and reducing the chance of finding irrelevant binding poses.[20]
-
-
Configure and Run AutoDock Vina:
-
Action: Create a configuration text file (e.g., conf.txt). This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Action: Run Vina from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log log.txt.
-
Rationale: AutoDock Vina uses a sophisticated search algorithm to explore ligand conformations and orientations within the grid box. It employs a scoring function to estimate the binding affinity for each pose.[21] The exhaustiveness parameter can be increased to improve the thoroughness of the search, which is recommended for final, high-quality runs.[21]
-
-
Analyze the Docking Results:
-
Action: The output log file (log.txt) contains a table of the top binding poses (usually 9) ranked by their binding affinity scores in kcal/mol. The most negative value indicates the most favorable predicted binding.[10]
-
Action: Load the receptor and the output PDBQT file (output_poses.pdbqt) into a visualization tool like Chimera or PyMOL.
-
Action (Validation): For the re-docked co-crystallized ligand, superimpose the top-ranked docked pose onto the original crystal pose and calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity.[12]
-
-
Visualize and Interpret Binding Interactions:
-
Action: For the top-ranked pose of each analog, use visualization software to identify key molecular interactions. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Major contributors to the overall binding energy.
-
Pi-Stacking or Cation-Pi Interactions: Often seen with aromatic systems like the imidazo[1,2-a]pyridine core.
-
-
Rationale: Visual inspection is non-negotiable. It transforms a numerical score into a structural hypothesis. Understanding why a ligand achieves a good score is the foundation of rational drug design.[22][23]
-
Comparative Data Analysis
The primary goal is to compare the docking results of different analogs to understand their structure-activity relationship (SAR). All quantitative data should be summarized in a clear, structured table.
Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Analogs against Aurora Kinase A
| Compound ID | R-Group Substitution (at C7) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Hypothetical Experimental IC₅₀ (nM) |
| Analog-1 | -H (Parent Scaffold) | -7.8 | Leu263, Val214, Ala273 | 250 |
| Analog-2 | -Cl | -8.4 | Leu263, Val214, Ala273, Gly216 | 120 |
| Analog-3 | -OCH₃ | -8.9 | Leu263, Val214, Glu211 (H-bond) | 55 |
| Analog-4 | -NH₂ | -9.2 | Leu263, Val214, Glu211 (H-bond) , Asp274 (H-bond) | 25 |
| MK-5108 | (Reference Inhibitor) | -10.5 | Leu263, Ala273, Asp274, Arg220 | 5 |
Note: The binding affinities and IC₅₀ values are representative examples for illustrative purposes. In a real-world study, these would be experimentally determined.
Interpretation of Results:
-
Correlation: A strong correlation is observed between the predicted binding affinity and the hypothetical experimental activity. As the docking score becomes more negative (indicating stronger predicted binding), the IC₅₀ value decreases (indicating higher potency).
-
SAR Insights:
-
The addition of a simple chloro group (Analog-2 ) improves affinity over the parent scaffold (Analog-1 ), likely due to favorable hydrophobic or halogen-bond interactions in the pocket.
-
The methoxy group (Analog-3 ) introduces a hydrogen bond acceptor, forming a key interaction with the side chain of Glu211, significantly improving the binding score.
-
The amino group (Analog-4 ) acts as a hydrogen bond donor, forming an additional, strong hydrogen bond with the backbone of Asp274, resulting in the most favorable score among the designed analogs. This demonstrates how specific, targeted interactions drive potency.
-
Conclusion and Future Directions
This guide outlines a robust, self-validating workflow for the comparative molecular docking of imidazo[1,2-a]pyridine analogs against Aurora Kinase A. By systematically preparing the receptor and ligands, executing a validated docking protocol, and carefully analyzing the resulting binding poses and scores, researchers can gain significant insights into the structure-activity relationships governing inhibitor potency.
The analysis suggests that substitutions at the C7 position capable of forming hydrogen bonds with key residues like Glu211 and Asp274 in the AURKA active site are critical for high-affinity binding. These computational predictions provide clear, actionable hypotheses for medicinal chemists to design and synthesize the next generation of potent and selective Aurora Kinase A inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold. The next steps would involve synthesizing these prioritized compounds and validating their biological activity through in vitro kinase assays.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. rcsb.org [rcsb.org]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. m.youtube.com [m.youtube.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Researcher's Guide to the Therapeutic Target Validation of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a potential therapeutic agent. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target validation.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its presence in numerous biologically active compounds and approved pharmaceuticals, demonstrating favorable drug-like properties.[3] Derivatives of this core structure exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][4] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) underscore the therapeutic viability of this chemical class.[3] The versatility of the imidazo[1,2-a]pyridine core makes it a fertile ground for discovering novel therapeutic agents targeting a variety of diseases.[2]
Our focus, this compound, incorporates two key features: a fluorine atom at the 7-position and a carboxylic acid at the 2-position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The carboxylic acid moiety can act as a key interaction point with biological targets, and derivatives of imidazo[1,2-a]pyridine carboxylic acids have demonstrated significant anti-inflammatory and anticancer activities.[5]
Identifying a Primary Therapeutic Target: The AKT/mTOR Signaling Axis
Given the extensive literature on the anticancer properties of imidazo[1,2-a]pyridine derivatives, a logical starting point for validation is a critical pathway involved in cancer cell proliferation and survival. Multiple studies have shown that compounds with this scaffold can inhibit survival kinases, arrest the cell cycle, and induce apoptosis.[3][6] Specifically, certain derivatives have been shown to potently inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancers like melanoma and cervical cancer.[7] Therefore, this guide will proceed with the hypothesis that This compound acts as an inhibitor of the AKT/mTOR pathway.
Caption: Hypothesized mechanism of action within the AKT/mTOR pathway.
The Target Validation Workflow: A Phased Approach
Validating a therapeutic target is a multi-stage process designed to build confidence that modulating the target will have the desired therapeutic effect.[8] An effective workflow systematically proves target engagement, functional modulation, and in vivo efficacy.[9]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Pharmacokinetic Guide to Imidazo[1,2-a]pyridine-3-carboxamide Analogues
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant drugs and a plethora of investigational agents. This guide provides a comparative analysis of the pharmacokinetic profiles of key analogues within the imidazo[1,2-a]pyridine-3-carboxamide class, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding their therapeutic potential and guiding the design of future drug candidates.
Introduction: The Versatile Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone of various therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Notable examples include zolpidem, a widely prescribed hypnotic for insomnia, and alpidem, a former anxiolytic.[1][3] Another related compound, saripidem, has been investigated for its sedative and anxiolytic properties.[4] Beyond their effects on the central nervous system, recent research has unveiled the potent antitubercular activity of novel imidazo[1,2-a]pyridine-3-carboxamides, highlighting the scaffold's versatility.[1][5][6]
This guide will focus on a pharmacokinetic comparison of these analogues, providing a foundation for understanding how structural modifications influence their journey through the body.
Comparative Pharmacokinetic Profiles
The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile. The following sections and tables summarize the key ADME parameters for selected imidazo[1,2-a]pyridine-3-carboxamide analogues.
CNS-Acting Analogues: Zolpidem and Alpidem
Zolpidem and alpidem, while structurally related, exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their clinical use.
Zolpidem is characterized by a rapid onset of action and a short elimination half-life, making it suitable for treating sleep-onset insomnia.[7] It is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within about two hours.[8] Zolpidem is extensively metabolized in the liver, primarily by CYP3A4, to inactive metabolites.[8]
Alpidem , in contrast, has a significantly longer elimination half-life.[9] This prolonged presence in the body, coupled with concerns over hepatotoxicity, ultimately led to its market withdrawal.[9]
| Parameter | Zolpidem | Alpidem | Saripidem |
| Primary Use | Hypnotic | Anxiolytic | Anxiolytic/Sedative |
| Bioavailability | ~70% | Data not available | Data not available |
| Time to Peak (Tmax) | ~2 hours | 1-4 hours | Data not available |
| Elimination Half-life (t½) | 2-3 hours | 18-20 hours | Data not available |
| Plasma Protein Binding | ~92% | Data not available | Data not available |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic | Data not available |
Antitubercular Imidazo[1,2-a]pyridine-3-carboxamide Analogues
Recent advancements in the field have identified a new class of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against Mycobacterium tuberculosis. Pharmacokinetic studies in animal models have been crucial in optimizing these compounds for potential clinical development.
A study by Moraski et al. (2011) investigated the in vivo ADME properties of several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides in rats.[6] Another study by the same group in 2013 further explored analogues with improved pharmacokinetic profiles in mice.[5]
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 1 | Rat | PO | 10 | 110 | 1.0 | 0.44 | 240 | 12 | [6] |
| Compound 3 | Rat | PO | 10 | 130 | 0.5 | 0.23 | 140 | 10 | [6] |
| Compound 4 | Rat | PO | 10 | 130 | 0.5 | 0.28 | 190 | 16 | [6] |
| Compound 6 | Rat | PO | 10 | 130 | 0.5 | 0.28 | 190 | 16 | [6] |
| Compound 13 | Mouse | PO | 100 | 7300 | 1.0 | 1.1 | 14000 | 11.2 | [5] |
| Compound 18 | Mouse | PO | 10 | 465 | 4.0 | 13.2 | 3850 | 31.1 | [5] |
These studies demonstrate how structural modifications can significantly impact pharmacokinetic parameters. For instance, Compound 18, with a larger, more lipophilic biaryl ether, exhibited a markedly longer half-life and improved oral bioavailability in mice compared to other analogues.[5]
Understanding the Experimental Data: Methodologies
The pharmacokinetic data presented in this guide are derived from rigorous experimental protocols. A fundamental understanding of these methods is essential for interpreting the results.
In Vivo Pharmacokinetic Studies
These studies are designed to determine how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Step-by-Step Protocol:
-
Animal Model: Typically, rodents such as mice or rats are used in preclinical pharmacokinetic studies.
-
Drug Administration: The compound is administered via a specific route, commonly oral (PO) gavage or intravenous (IV) injection.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, t½, and AUC using specialized software.
The choice of animal model, route of administration, and sampling schedule are critical for obtaining meaningful and reproducible data.
Plasma Protein Binding Assay: Equilibrium Dialysis
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a standard method for determining plasma protein binding.
Caption: The principle of equilibrium dialysis for plasma protein binding determination.
Step-by-Step Protocol:
-
Preparation: A dialysis chamber is separated into two compartments by a semi-permeable membrane.
-
Sample Addition: Plasma containing the test compound is added to one compartment, and a protein-free buffer is added to the other.
-
Incubation: The chamber is incubated at physiological temperature with gentle shaking to allow unbound drug to diffuse across the membrane until equilibrium is reached.
-
Analysis: The concentration of the drug in both the plasma and buffer compartments is measured by LC-MS/MS.
-
Calculation: The percentage of protein-bound drug is calculated from the difference in concentrations between the two compartments.
This self-validating system ensures that only the unbound drug, which is in equilibrium, is measured, providing an accurate assessment of protein binding.
Structure-Pharmacokinetic Relationships and Future Directions
The data presented reveal important structure-pharmacokinetic relationships within the imidazo[1,2-a]pyridine-3-carboxamide class. For instance, in the antitubercular series, increasing lipophilicity through the addition of a biaryl ether moiety led to a longer half-life and improved bioavailability.[5] This suggests that careful modulation of physicochemical properties is a key strategy for optimizing the pharmacokinetic profiles of these compounds.
The rapid metabolism of zolpidem, primarily through CYP3A4, highlights the importance of considering potential drug-drug interactions during development. For analogues with different metabolic pathways, this risk may be altered.
Future research in this area should continue to explore the impact of subtle structural modifications on ADME properties. A deeper understanding of these relationships will enable the rational design of imidazo[1,2-a]pyridine-3-carboxamide analogues with tailored pharmacokinetic profiles for a variety of therapeutic applications, from improved hypnotics to more effective antitubercular agents.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. Saripidem [bionity.com]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpidem - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
